molecular formula C5H7O4- B8816121 Mono-Methyl Succinate CAS No. 214222-47-6

Mono-Methyl Succinate

Número de catálogo: B8816121
Número CAS: 214222-47-6
Peso molecular: 131.11 g/mol
Clave InChI: JDRMYOQETPMYQX-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mono-Methyl Succinate, also known as Succinic Acid Monomethyl Ester or Methyl Hydrogen Succinate, is a high-purity chemical compound offered for research and development applications. With the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol, it is characterized as a white to almost white crystalline solid . This diester of succinic acid is a valuable bifunctional building block in organic synthesis, serving as an intermediate for the preparation of more complex molecules in fine chemical and pharmaceutical research . Its structure, featuring both an ester and a free carboxylic acid group, allows for selective reactions and further derivatization. Researchers utilize this compound in the development of synthetic methodologies and the exploration of novel chemical entities. Physicochemical properties include a melting point of 55-59°C and a boiling point of 151°C at 20 mmHg . It is soluble in solvents such as methanol . This product is labeled with the signal word "Warning" and hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Safe handling requires wearing protective gloves, eye protection, and face protection. This compound is intended for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

214222-47-6

Fórmula molecular

C5H7O4-

Peso molecular

131.11 g/mol

Nombre IUPAC

4-methoxy-4-oxobutanoate

InChI

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1

Clave InChI

JDRMYOQETPMYQX-UHFFFAOYSA-M

SMILES canónico

COC(=O)CCC(=O)[O-]

Origen del producto

United States

Foundational & Exploratory

Mono-methyl succinate synthesis from succinic anhydride and methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of Mono-methyl Succinate (B1194679)

Topic: Mono-methyl Succinate Synthesis from Succinic Anhydride (B1165640) and Methanol (B129727) Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of this compound, a valuable monoester intermediate, from the ring-opening of succinic anhydride with methanol. The document details the underlying reaction mechanism, comprehensive experimental protocols, and key analytical data, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound (MMS) is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group. This structure makes it a versatile building block in organic and pharmaceutical synthesis.[1][2] Its preparation via the alcoholysis of succinic anhydride with methanol is a common, efficient, and high-yielding laboratory and industrial method.[1][3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the cyclic anhydride ring is opened by methanol to form the desired half-ester.[4][5] This route is often preferred due to its simplicity, mild reaction conditions, and the minimization of the diester byproduct, dimethyl succinate.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 3878-55-5[2][6]
Molecular Formula C₅H₈O₄[1][2][6]
Molecular Weight 132.11 g/mol [1][2][6]
Appearance White crystalline solid/powder[1][2][7]
Melting Point 54-59 °C[1][2]
Boiling Point 151 °C @ 20 mmHg[1][8]
Solubility Soluble in alcohols, ethers, benzene; insoluble in water[1][2]

Reaction Mechanism

The synthesis of this compound from succinic anhydride and methanol is a classic example of nucleophilic acyl substitution, specifically, the alcoholysis of a cyclic anhydride.[4][5]

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride molecule.[4][5]

  • Tetrahedral Intermediate Formation: This attack leads to the breaking of the carbonyl π-bond and the formation of a transient tetrahedral intermediate.[4]

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the cleavage of the C-O bond within the anhydride ring, which acts as the leaving group.[4]

  • Proton Transfer: A final proton transfer step occurs to neutralize the intermediate, yielding the final product, this compound, which contains both a carboxylic acid and a methyl ester functional group.[4]

While the reaction can proceed without a catalyst, its rate can be influenced by general base catalysis, where a base assists in the deprotonation of methanol, increasing its nucleophilicity.[9]

Reaction_Mechanism Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_product Product Succinic Anhydride Succinic Anhydride Tetrahedral Intermediate Tetrahedral Intermediate Succinic Anhydride->Tetrahedral Intermediate Nucleophilic Attack Methanol Methanol (CH₃OH) This compound This compound

Caption: Nucleophilic attack by methanol on succinic anhydride leads to a tetrahedral intermediate, which undergoes ring-opening to form the final product.

Experimental Protocols & Data

Multiple protocols for the synthesis of this compound have been reported, generally involving refluxing succinic anhydride with methanol. The reaction is typically high-yielding and straightforward.

General Experimental Protocol

This protocol is a synthesis of several reported methods.[1][6][8]

Materials & Equipment:

  • Succinic anhydride

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator (for reduced pressure distillation)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine succinic anhydride and anhydrous methanol. A slight molar excess of methanol (e.g., 1:1.2 to 1:2.2 molar ratio of anhydride to methanol) is often used.[2][6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The heating is continued until all the succinic anhydride has dissolved, and the solution becomes homogeneous (typically 30-45 minutes). Continue refluxing for an additional 30-60 minutes to ensure the reaction goes to completion.[1][6]

  • Work-up (Methanol Removal): After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[1][6][8]

  • Crystallization and Isolation: Cool the concentrated residue in an ice bath to induce crystallization. The resulting white precipitate is the crude this compound.[1][6] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water or recrystallize from a solvent like carbon disulfide to remove any remaining impurities.[6][8]

  • Drying: Dry the purified solid under vacuum until a constant weight is achieved to yield the final product.[1][6]

Experimental_Workflow General Experimental Workflow step1 1. Combine Succinic Anhydride & Methanol step2 2. Heat to Reflux (approx. 1 hour) step1->step2 step3 3. Cool Mixture & Remove Excess Methanol (Vacuum) step2->step3 step4 4. Induce Crystallization (Ice Bath) step3->step4 step5 5. Isolate Product (Vacuum Filtration) step4->step5 step6 6. Purify (Wash/Recrystallize) step5->step6 step7 7. Dry Product (Vacuum Oven) step6->step7

Caption: A typical workflow for the synthesis of this compound, from combining reactants to the final dried product.

Summary of Reported Synthesis Data

The following table summarizes quantitative data from various reported experimental protocols.

Table 2: Comparison of Synthesis Protocols

Succinic Anhydride (g)Methanol (mL)Molar Ratio (Anhydride:Methanol)Reaction Time (min)ConditionsReported Yield (%)Reference
80.0238.9~1:1.2~43Reflux (Steam Bath)93.6[6]
400194~1:1.260Reflux95-96[1]
400200~1:1.2~65Reflux95[1]
10~12.6 (10g)~1:3.160Reflux"Almost theoretical"[8]
Spectroscopic Characterization Data

Characterization of the final product is crucial to confirm its identity and purity. NMR spectroscopy is a primary tool for this purpose.

Table 3: NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ) ppmDescription
¹H NMR 3.71s, 3H, -OCH₃
2.63 - 2.71m, 4H, -CH₂CH₂-
¹³C NMR 178.751C, -COOH (Carboxylic Acid Carbonyl)
173.041C, -COOCH₃ (Ester Carbonyl)
52.401C, -OCH₃
29.331C, -CH₂-
29.021C, -CH₂-
Data sourced from ChemicalBook.[6]

Summary and Applications

The synthesis of this compound via the ring-opening of succinic anhydride with methanol is a robust, efficient, and high-yield reaction fundamental to organic synthesis. The resulting monoester is a key intermediate used in the production of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] For example, it can be converted to mono-methyl succinyl chloride, a reactant used in Friedel-Crafts reactions for the synthesis of pharmaceutical precursors.[1] The low cost of starting materials and the simplicity of the procedure make it highly suitable for both laboratory-scale and large-scale industrial production.[1]

References

A Comprehensive Technical Guide to the Physicochemical Properties of Mono-methyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of mono-methyl succinate (B1194679). The information is presented in a structured format to facilitate easy comparison and utilization in research and development settings.

Core Physicochemical Properties

Mono-methyl succinate, also known as methyl hydrogen succinate, is the mono-ester of succinic acid and methanol (B129727).[1] Its fundamental properties are crucial for its application in chemical synthesis and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₈O₄[2][3]
Molecular Weight 132.11 g/mol [2]
Melting Point 54-59 °C[2][4]
Boiling Point 151 °C at 20 mmHg
259.2 °C at 760 mmHg[4]
Solubility Slightly soluble in water. Soluble in alcohol, ether, and benzene.[2]
pKa (Predicted) 4.42 ± 0.17[2]
LogP (Predicted) Not available in search results
Appearance White to off-white crystalline solid[2]
CAS Number 3878-55-5[3]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below.

Synthesis of this compound

This compound is typically synthesized by the esterification of succinic anhydride (B1165640) with methanol.[2][5]

Method 1: Reflux Reaction [2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine 400g of succinic anhydride and 200mL of anhydrous methanol.[2]

  • Reflux: Heat the mixture to reflux. Continue heating for approximately 35 minutes until the solution becomes homogeneous, and then maintain reflux for an additional 30 minutes.[2]

  • Solvent Removal: Remove the excess methanol under reduced pressure.[2]

  • Crystallization and Isolation: Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.[2]

  • Drying: Dry the resulting solid under vacuum to a constant weight to yield this compound.[2]

Method 2: Steam Bath Heating [5]

  • Reaction Mixture: Vigorously shake a mixture of succinic anhydride (80.02 g) and dry methanol (38.9 mL) while heating on a steam bath until all the succinic anhydride has dissolved (approximately 18 minutes).[5]

  • Continued Heating: Immerse the flask in the steam bath and continue to heat at reflux for an additional 25 minutes.[5]

  • Solvent Removal: Remove the excess methanol under reduced pressure.[5]

  • Purification: Cool the residue in an ice bath. Filter the resulting white precipitate and triturate it with water.[5]

  • Drying: Dry the solid under vacuum until a constant weight is achieved.[5]

Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination (Capillary Method) [6][7]

  • Sample Preparation: Place a small amount of finely powdered this compound into a capillary tube, sealed at one end.[6][7]

  • Apparatus Setup: Attach the capillary tube to a thermometer.[6]

  • Heating: Heat the sample in a melting point apparatus or an oil bath. The temperature should be raised slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears. This range represents the melting point.[7]

Boiling Point Determination (Capillary Method) [8][9][10]

  • Sample Preparation: Place a small amount of liquid this compound (if melted) into a small test tube. Invert a sealed capillary tube into the liquid.[8][9]

  • Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath.[9]

  • Heating: Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Observation: Remove the heat source and allow the liquid to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10]

Solubility Determination [11][12]

  • Solvent Addition: In a small test tube, add a small, measured amount of this compound (e.g., 25 mg).[11]

  • Titration with Solvent: Add a measured volume of the solvent (e.g., water, ethanol, ether) in small portions, shaking vigorously after each addition.[11]

  • Observation: Observe whether the solid dissolves completely. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL).[12]

pKa Determination (Potentiometric Titration) [13][14]

  • Solution Preparation: Dissolve a known quantity of this compound in deionized water to create a solution of known concentration.[14]

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.[13]

  • Titration: Gradually add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.[13][14]

  • Data Collection: Record the pH of the solution after each addition of the titrant.[13]

  • Analysis: Plot a titration curve of pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[14]

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a general experimental workflow for determining its melting point.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product succinic_anhydride Succinic Anhydride reflux Reflux/ Heating succinic_anhydride->reflux methanol Methanol methanol->reflux solvent_removal Solvent Removal (Reduced Pressure) reflux->solvent_removal crystallization Crystallization/ Solidification solvent_removal->crystallization drying Drying (Vacuum) crystallization->drying mms This compound drying->mms

Caption: Synthesis workflow for this compound.

Melting_Point_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start: Obtain This compound powder Powder the Sample start->powder load_capillary Load into Capillary Tube powder->load_capillary setup Place in Melting Point Apparatus load_capillary->setup heat Heat Slowly (~1-2 °C/min) setup->heat observe Observe Melting heat->observe record_start Record Temperature at Start of Melting (T1) observe->record_start record_end Record Temperature at End of Melting (T2) observe->record_end calculate Melting Point Range (T1 - T2) record_start->calculate record_end->calculate

Caption: Experimental workflow for melting point determination.

References

Mono-methyl Succinate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Synthesis, and Biological Significance of Mono-methyl Succinate (B1194679)

Mono-methyl succinate, a mono-ester of succinic acid, is a versatile chemical compound with significant applications in organic synthesis and notable biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in cellular signaling pathways, particularly relevant to researchers in the fields of chemistry, biochemistry, and pharmacology.

Core Chemical and Physical Properties

This compound, also known as 3-carbomethoxypropanoic acid, is a white crystalline solid at room temperature.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3878-55-5[3]
Molecular Formula C₅H₈O₄[2]
Molecular Weight 132.11 g/mol [1]
Melting Point 54-59 °C[1][3]
Boiling Point 151 °C at 20 mmHg[1]
Solubility Soluble in alcohols, ethers, and benzene; insoluble in water.[1][3]
Acidity (pKa) 4.42 ± 0.17[1]

Synthesis of this compound: Experimental Protocols

The primary method for synthesizing this compound is through the mono-esterification of succinic anhydride (B1165640) with methanol (B129727).[2][4] Several protocols have been reported, with variations in reaction conditions and purification methods.

Method 1: Reflux-based Synthesis

This method involves the direct reaction of succinic anhydride and methanol under reflux conditions.

Experimental Protocol:

  • Combine 400g of succinic anhydride with 194 ml of methanol in a reaction vessel equipped with a stirrer and a reflux condenser.[1]

  • Heat the mixture to reflux and maintain for approximately 1 hour, or until the reaction mixture becomes homogeneous (approximately 35 minutes).[1]

  • Continue to reflux for an additional 30 minutes to ensure the completion of the reaction.[1]

  • Remove the excess methanol via vacuum distillation.[1]

  • Cool the resulting residue to induce crystallization.[1]

  • The solidified product is then dried under a vacuum until a constant weight is achieved.[1]

ParameterValueReference(s)
Reactants Succinic anhydride, Methanol[1]
Molar Ratio (Succinic Anhydride:Methanol) Approximately 1:1.2[1]
Reaction Time ~1.5 hours[1]
Yield 95-96%[1]
Purity High[1]
Method 2: High-Gravity Reactor Synthesis

A more advanced method utilizes a static mixer and a high-gravity reactor for a continuous process.

Experimental Protocol:

  • Succinic anhydride and methanol are fed into a static mixer to initiate the mono-esterification reaction.[3]

  • The reaction effluent is then conveyed into a high-gravity reactor. Simultaneously, water vapor is introduced into the reactor.[3]

  • The liquid material from the reactor is cooled to 0-20 °C to induce crystallization.[3]

  • The solid this compound is then separated by filtration.[3]

ParameterValueReference(s)
Reactants Succinic anhydride, Methanol[3]
Molar Ratio (Succinic Anhydride:Methanol) 1:1 to 1:4 (1:1.5 to 1:2.5 preferred)[3]
Temperature 70-160 °C (90-120 °C preferred)[3]
Pressure 0.2-2 MPa (0.5-1 MPa preferred)[3]
Yield High[3]
Purity High[3]

Biological Significance and Signaling Pathways

This compound has been identified as a potent stimulator of insulin (B600854) secretion from pancreatic β-cells.[5] Its mechanism of action involves its metabolism within the cell, leading to the activation of specific signaling cascades.

This compound-Induced Insulin Secretion

Studies using isolated rat islets have shown that this compound stimulates insulin release in a biphasic pattern, dependent on extracellular calcium influx.[5] The process is initiated by the compound's entry into the β-cell and its subsequent metabolism.

Experimental Protocol for Investigating Insulin Secretion:

  • Isolate pancreatic islets from rats using collagenase digestion.[5]

  • Perifuse the freshly isolated islets with a buffer containing a basal glucose concentration (e.g., 2.75 mM).[5]

  • Introduce this compound (e.g., 10-20 mM) into the perifusion buffer and collect samples to measure insulin concentration over time.[6]

  • To investigate the role of calcium, the experiment can be repeated in the presence of a calcium channel blocker like nitrendipine (B1678957) (5 µM).[5]

  • To assess the involvement of Protein Kinase C (PKC), a PKC inhibitor such as staurosporine (B1682477) (20 nM) can be included.[5]

The signaling pathway initiated by this compound in pancreatic β-cells leading to insulin secretion is depicted below.

MonoMethylSuccinate_Signaling cluster_cell MMS Mono-methyl Succinate Metabolism Mitochondrial Metabolism MMS->Metabolism Cell Pancreatic β-cell PI_Hydrolysis Phosphoinositide Hydrolysis Metabolism->PI_Hydrolysis IP3 IP₃ PI_Hydrolysis->IP3 DAG DAG PI_Hydrolysis->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx mobilizes PKC_Activation PKC Activation DAG->PKC_Activation Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion PKC_Activation->Insulin_Secretion Drug_Synthesis_Workflow MMS This compound Acylation Acylation MMS->Acylation MMSC Mono-methyl Succinyl Chloride Acylation->MMSC FC_Reaction Friedel-Crafts Reaction with o-difluorobenzene MMSC->FC_Reaction Keto_Ester 4-keto-4-(3,4-difluorophenyl) butyric acid methyl ester FC_Reaction->Keto_Ester Asymmetric_Reduction Asymmetric Reduction Keto_Ester->Asymmetric_Reduction Cyclization Cyclization Asymmetric_Reduction->Cyclization Hoffman_Degradation Hoffman Degradation Cyclization->Hoffman_Degradation Final_Product (1R,2S)-2-(2,3-difluorophenyl) cyclopropanamine Hoffman_Degradation->Final_Product

References

The Enigmatic Presence of Mono-Methyl Succinate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-methyl succinate (B1194679), a dicarboxylic acid monoester, has been identified as a naturally occurring metabolite in a diverse range of plant species. While its presence is confirmed, its precise physiological roles, biosynthetic pathways, and potential as a signaling molecule are still largely uncharted territories in plant biology. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of mono-methyl succinate in plants. It summarizes the existing, albeit limited, quantitative data, details relevant experimental protocols for its detection and quantification, and explores putative biosynthetic and signaling pathways. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this intriguing plant metabolite.

Introduction

This compound is the methyl ester of succinic acid, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle. Its presence in plants has been reported in several species, including Oxalis pes-caprae, Pisum sativum (pea), Mentha piperita (peppermint), Mentha spicata (spearmint), and Lycium barbarum (goji berry)[1]. The confirmation of its natural occurrence, independent of extraction artifacts, has spurred interest in its endogenous functions within the plant system[2]. This guide delves into the technical aspects of studying this compound in plants, from its identification to the elucidation of its potential biological significance.

Natural Occurrence and Quantitative Data

The identification of this compound in various plant species suggests a potentially widespread distribution. However, quantitative data on its concentration remains scarce in publicly available literature. The following table summarizes the plant species in which this compound has been qualitatively identified.

Plant SpeciesFamilyTissue(s) where detectedReference(s)
Oxalis pes-capraeOxalidaceaeNot specified[1]
Pisum sativumFabaceaeNot specified[1]
Mentha piperitaLamiaceaeLeaves[2][3]
Mentha spicataLamiaceaeFresh leaves (highest level)[2]
Lycium barbarumSolanaceaeNot specified[3]

Note: The lack of quantitative data is a significant gap in the current understanding of this compound's role in plant physiology. Further research is critically needed to determine its concentration in different plant tissues and under various physiological and environmental conditions.

Experimental Protocols

The accurate detection and quantification of this compound in plant matrices require robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most suitable techniques.

Extraction of this compound from Plant Tissues

A generalized protocol for the extraction of polar and semi-polar metabolites, adaptable for this compound, is as follows:

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727), and water. A typical ratio is 80% methanol in water.

  • Extraction Procedure:

    • Weigh approximately 50-100 mg of the powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Sonication in an ice bath for 15-30 minutes can improve extraction efficiency.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis (e.g., 50% methanol for LC-MS/MS).

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) (B), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the detection of acidic compounds like this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard.

      • Precursor Ion: [M-H]⁻ for this compound (m/z 131.0).

      • Product Ions: To be determined by infusion of a pure standard and performing collision-induced dissociation (CID).

Quantification by GC-MS

GC-MS can also be used for the analysis of this compound, typically after a derivatization step to increase its volatility.

  • Derivatization: The carboxylic acid group of this compound needs to be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Separation:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized this compound.

Putative Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The enzymatic machinery responsible for the synthesis of this compound in plants has not yet been elucidated. However, based on known biochemical reactions, a plausible pathway involves the methylation of succinate.

  • Potential Enzyme Family: The SABATH family of methyltransferases is known to catalyze the methylation of various carboxylic acids in plants, including plant hormones like salicylic (B10762653) acid and jasmonic acid[4][5]. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. It is conceivable that a member of this large and diverse family of enzymes is responsible for the methylation of succinate to form this compound.

The following diagram illustrates a hypothetical biosynthetic pathway:

Biosynthesis Succinate Succinate Enzyme Putative Succinate Methyltransferase (SABATH family?) Succinate->Enzyme SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme SAH S-adenosyl-L-homocysteine (SAH) MMS This compound Enzyme->SAH Enzyme->MMS

Caption: Hypothetical biosynthesis of this compound in plants.

Potential Signaling Role

While a direct signaling role for this compound in plants has not been established, the involvement of its precursor, succinate, in plant stress signaling is an emerging area of research.

  • Succinate as a Signaling Molecule: Succinate has been shown to be involved in salicylic acid (SA)-dependent stress signaling through its interaction with mitochondrial succinate dehydrogenase (SDH)[6]. Under certain stress conditions, such as anoxia, succinate can accumulate due to the downregulation of SDH gene expression[7]. This accumulation can influence cellular processes.

  • Hypothetical Signaling Pathway: It is plausible that this compound could act as a signaling molecule itself, or that its formation from succinate is a mechanism to modulate the pool of signaling-active succinate. The methylation of succinate could potentially alter its ability to interact with SDH or other putative receptors.

The following diagram illustrates the known signaling role of succinate and the potential involvement of this compound:

Signaling Stress Abiotic/Biotic Stress Succinate Succinate Accumulation Stress->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH modulates Methylation Methylation Succinate->Methylation SA_Signaling Salicylic Acid (SA) Signaling SDH->SA_Signaling influences MMS This compound Unknown_Signal Downstream Signaling? MMS->Unknown_Signal Hypothetical Methylation->MMS

Caption: Known succinate signaling and hypothetical role of this compound.

Future Perspectives and Research Directions

The study of this compound in plants is still in its infancy. To unlock its full potential, future research should focus on the following key areas:

  • Quantitative Analysis: Development and application of validated quantitative methods to determine the concentration of this compound in a wide range of plant species and tissues under different developmental stages and environmental conditions.

  • Biosynthesis and Regulation: Identification and characterization of the enzyme(s) responsible for succinate methylation in plants. Understanding the regulation of these enzymes will provide insights into the control of this compound levels.

  • Physiological Function: Elucidation of the physiological role of this compound in plants, including its potential involvement in growth, development, stress responses, and as a signaling molecule.

  • Bioactivity and Drug Development: Investigation of the potential bioactivity of this compound and its derivatives, which could lead to applications in agriculture, pharmaceuticals, and other industries.

Conclusion

This compound is a naturally occurring plant metabolite with a largely unexplored biological significance. This technical guide has summarized the current state of knowledge, highlighting the confirmed presence of this compound in several plant species and providing a framework for its future investigation. The detailed experimental protocols and the exploration of putative biosynthetic and signaling pathways are intended to equip researchers with the necessary tools and conceptual understanding to advance our knowledge of this enigmatic molecule. Further research into the quantitative distribution, biosynthesis, and physiological function of this compound holds the promise of uncovering novel aspects of plant metabolism and signaling, with potential applications in various scientific and industrial fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Mono-methyl Succinate (B1194679) as a Dicarboxylic Acid Monoester

Introduction

Mono-methyl succinate (MMS), also known as succinic acid monomethyl ester, is a dicarboxylic acid monoester where one of the carboxylic acid groups of succinic acid is esterified with methanol (B129727).[1][2] Its chemical formula is C₅H₈O₄, and it has a molecular weight of 132.11 g/mol .[3][4] This bifunctional molecule, containing both a carboxylic acid and an ester group, serves as a versatile intermediate in organic and pharmaceutical synthesis.[3][5][6] It is a white crystalline solid at room temperature.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][5] It is soluble in organic solvents like alcohol, ether, and benzene, but only slightly soluble in water.[3][5][7] It is a stable compound but is incompatible with strong oxidizing agents.[5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₅H₈O₄[1]
Molecular Weight 132.11 g/mol [3]
CAS Number 3878-55-5[5]
IUPAC Name 4-methoxy-4-oxobutanoic acid
Synonyms Succinic acid monomethyl ester, Methyl hydrogen succinate, 3-Carbomethoxypropanoic acid[1][5]
Appearance White to off-white crystals or crystalline chunks[1][5]
Melting Point 54-57 °C[5]
Boiling Point 151 °C at 20 mmHg[5]
Density Approximately 1.21 g/cm³[3][8]
Water Solubility Slightly soluble[5][7]
pKa 4.42 ± 0.17 (Predicted)[5]

Synthesis of this compound

The most common method for synthesizing this compound is through the mono-esterification of succinic anhydride (B1165640) with methanol.[3][5] This reaction is typically carried out by refluxing succinic anhydride with methanol.[3][4] The reaction is efficient, often yielding the product in high purity and quantity.[3]

Experimental Protocol: Synthesis from Succinic Anhydride and Methanol

This protocol is based on established laboratory procedures for the synthesis of this compound.[3][4]

Materials:

  • Succinic anhydride

  • Anhydrous methanol

  • Ice bath

  • Filtration apparatus

  • Vacuum drying equipment

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine succinic anhydride and anhydrous methanol.[3] A typical molar ratio is 1:1.2 to 1:2 of succinic anhydride to methanol.[4][9]

  • Heat the mixture to reflux with vigorous stirring.[4] The reaction is typically continued for about 1 hour, or until the succinic anhydride has completely dissolved and the solution becomes homogeneous.[3][4]

  • After the reaction is complete, remove the excess methanol under reduced pressure (vacuum distillation).[3][4]

  • Cool the remaining residue in an ice bath to induce crystallization.[3][4]

  • Collect the resulting white precipitate by filtration.[4]

  • The collected solid can be triturated with water to remove any remaining impurities.[4]

  • Dry the final product under vacuum until a constant weight is achieved.[3][4]

This method typically results in a high yield of this compound, often exceeding 90%.[3][4]

Synthesis Workflow

G A Succinic Anhydride + Methanol B Reflux Reaction (1 hr) A->B C Vacuum Distillation (Remove excess Methanol) B->C D Crystallization (Ice Bath) C->D E Filtration D->E F Washing/Trituration (with Water) E->F G Vacuum Drying F->G H This compound (Final Product) G->H

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound
TechniqueKey Features and Observed ValuesReferences
¹H NMR (in CDCl₃, 400 MHz): δ 3.71 (s, 3H, -OCH₃), 2.71-2.63 (m, 4H, -CH₂CH₂-)
¹³C NMR (in CDCl₃, 100 MHz): δ 178.75 (-COOH), 173.04 (-COOCH₃), 52.40 (-OCH₃), 29.33, 29.02 (-CH₂CH₂-)[4]
IR Spectra available, showing characteristic peaks for C=O (ester and carboxylic acid), C-O, and O-H stretching.[8][10]
Mass Spec Mass spectra are available for confirmation of molecular weight.[1][8]

Applications in Drug Development and Research

This compound's bifunctional nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6]

Role as a Synthetic Intermediate

It serves as a key precursor in various synthetic pathways.[6] For instance, it can be converted to mono-methyl succinyl chloride, which can then be used in Friedel-Crafts reactions to introduce a succinyl moiety into aromatic systems.[3] This is a common strategy in the synthesis of various active pharmaceutical ingredients (APIs).[3]

Use in Prodrugs

The carboxylic acid group of this compound can be used to form ester linkages with hydroxyl or amine groups in drug molecules. This can improve the solubility, stability, or bioavailability of the parent drug, a common strategy in prodrug design.

Biological Activity and Signaling

This compound has been shown to have biological activity, particularly in metabolic regulation.

  • Insulin (B600854) Secretion: Studies have demonstrated that this compound stimulates insulin secretion from pancreatic β-cells.[11] This effect is dependent on extracellular calcium and appears to involve the activation of protein kinase C (PKC).[11] It also potentiates glucose-stimulated insulin release.[11]

  • Proinsulin Biosynthesis: this compound has been identified as a preferential metabolic stimulus-coupling signal for glucose-induced proinsulin biosynthesis.[12] This suggests a role for succinate and/or its metabolites in the regulation of insulin production at the translational level.[12]

  • Metabolic Signaling: As an ester of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, this compound can influence cellular metabolism.[12][13] Succinate itself is now recognized as a signaling molecule that can accumulate under hypoxic conditions and play a role in inflammation and cancer by stabilizing hypoxia-inducible factor-1α (HIF-1α).[13][14]

Signaling Pathway in Insulin Secretion

G MMS This compound Metabolism Mitochondrial Metabolism MMS->Metabolism PLC Phospholipase C Activation MMS->PLC Ca_influx Extracellular Ca²⁺ Influx Metabolism->Ca_influx IP3 Inositol Trisphosphate (IP3) Generation PLC->IP3 PKC Protein Kinase C (PKC) Activation PLC->PKC IP3->Ca_influx Insulin Insulin Secretion PKC->Insulin Ca_influx->Insulin

Caption: Simplified signaling pathway of this compound-induced insulin secretion.

Conclusion

This compound is a dicarboxylic acid monoester of significant interest to the scientific and drug development communities. Its straightforward synthesis, well-characterized physicochemical properties, and versatile reactivity make it an important intermediate in organic synthesis. Furthermore, its emerging roles in metabolic signaling, particularly in the regulation of insulin secretion and biosynthesis, highlight its potential as a tool for studying metabolic pathways and as a lead for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support further research and application of this valuable compound.

References

Spectral analysis of mono-methyl succinate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of mono-methyl succinate (B1194679) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and methodologies presented are intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound.

Introduction to Mono-Methyl Succinate

This compound, also known as 3-carbomethoxypropanoic acid, is the mono-methyl ester of succinic acid.[1] Its chemical formula is C5H8O4, with a molecular weight of 132.11 g/mol .[2][3] This compound serves as an important intermediate in various organic syntheses and has applications in diverse fields, including the development of pharmaceuticals and specialty materials. Accurate spectral characterization is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different types of protons in the molecule.

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~11.5Singlet1H-COOH
23.68Singlet3H-OCH₃
32.65Triplet2H-CH₂-COOH
42.60Triplet2H-CH₂-COOCH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

SignalChemical Shift (δ) ppmAssignment
1178.0-COOH
2172.5-COOCH₃
351.5-OCH₃
429.0-CH₂-COOH
528.5-CH₂-COOCH₃
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 128-1024 (or more, depending on sample concentration).

    • Spectral width: 0-200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent or reference peak.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
1735StrongC=O stretch (ester)
1710StrongC=O stretch (carboxylic acid)
1280-1150StrongC-O stretch (ester and carboxylic acid)
Experimental Protocol for IR Spectroscopy (ATR)

Sample Preparation:

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

The mass spectrum of this compound will show the molecular ion peak and various fragment ions.

m/zRelative IntensityAssignment
132Moderate[M]⁺ (Molecular Ion)
101High[M - OCH₃]⁺
73High[M - COOH - H]⁺
59Moderate[COOCH₃]⁺
Experimental Protocol for Mass Spectrometry (EI)

Sample Introduction:

  • For a volatile sample, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Introduce a small amount of the sample into the ion source.

Data Acquisition:

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-200.

Data Analysis:

  • Identify the molecular ion peak.

  • Propose structures for the major fragment ions to confirm the molecular structure.

Data Visualization

The following diagrams illustrate the logical workflow of the spectral analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

Mass_Spec_Fragmentation M [C₅H₈O₄]⁺ m/z = 132 F1 [C₄H₅O₃]⁺ m/z = 101 M->F1 -OCH₃ F2 [C₃H₅O₂]⁺ m/z = 73 M->F2 -COOH, -H F3 [C₂H₃O₂]⁺ m/z = 59 M->F3 -CH₂CH₂COOH

Caption: Proposed mass spectrometry fragmentation of this compound.

References

Chemical reactivity of mono-methyl succinate's ester and acid groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of Mono-Methyl Succinate's Ester and Acid Groups

For Researchers, Scientists, and Drug Development Professionals

Mono-methyl succinate (B1194679), a mono-ester of succinic acid, is a versatile bifunctional molecule widely utilized as a fundamental building block in organic and pharmaceutical synthesis.[1][2] Its structure incorporates both a carboxylic acid and a methyl ester functional group, each exhibiting distinct chemical reactivities that can be selectively targeted.[3] This differential reactivity makes this compound an invaluable intermediate for creating complex molecules, acting as a linker or a key functional component in the development of novel drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on exploiting the unique characteristics of its acid and ester moieties.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is crucial for its application in synthesis and drug development. Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 3878-55-5 [1][4]
Molecular Formula C₅H₈O₄ [2][4]
Molecular Weight 132.11 g/mol [2][4]
Appearance White to off-white crystalline solid [2][3][5]
Melting Point 54-59 °C [2][4][6]
Boiling Point 151 °C at 20 mmHg [4][6]
pKa (Predicted) 4.42 ± 0.17 [2][5]
Solubility Soluble in alcohols, ethers, and benzene; slightly soluble to insoluble in water. [2][4][5][7]

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |[4][5] |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and other spectroscopic methods are essential for confirming the structure and purity of this compound and its reaction products.

  • ¹H NMR (in CDCl₃; 400 MHz): δ 3.71 (s, 3H, -OCH₃), 2.71 (m, 2H, -CH₂-), 2.65 (m, 2H, -CH₂-)[8]

  • ¹³C NMR (in CDCl₃; 100 MHz): δ 178.75 (-COOH), 173.04 (-COOCH₃), 52.40 (-OCH₃), 29.33 (-CH₂-), 29.02 (-CH₂-)[8]

Differential Reactivity of Functional Groups

The synthetic utility of this compound stems from the ability to selectively perform chemical transformations on either the carboxylic acid or the ester group. The carboxylic acid is generally more reactive towards nucleophiles, especially after activation, while the ester group is susceptible to hydrolysis or transesterification under specific conditions.

G General Reactivity of this compound cluster_acid Carboxylic Acid Reactions cluster_ester Ester Reactions MMS This compound (4-methoxy-4-oxobutanoic acid) Amide N-Substituted Succinamic Acid Methyl Ester MMS->Amide Amine, Coupling Agent Diester Dimethyl Succinate MMS->Diester Methanol (B129727), Acid Catalyst AcidChloride Methyl 4-chloro-4-oxobutyrate MMS->AcidChloride SOCl₂ or (COCl)₂ Diol_Acid 4-Hydroxy-1-methoxy-1-oxobutane (selective reduction) MMS->Diol_Acid e.g., BH₃ SuccinicAcid Succinic Acid MMS->SuccinicAcid H₂O, H⁺ or OH⁻ Transester New Diester MMS->Transester R'OH, Catalyst Diol_Ester Methyl 4-hydroxybutanoate (selective reduction) MMS->Diol_Ester e.g., LiAlH₄ (can reduce both)

Figure 1: Key reaction pathways for the functional groups of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for chain extension and functionalization.

The free carboxylic acid can be esterified to yield a symmetric diester, such as dimethyl succinate. This reaction is typically catalyzed by an acid and driven to completion by removing the water byproduct.

  • Reagents: An alcohol (e.g., methanol), an acid catalyst (e.g., H₂SO₄, Amberlyst-15).[9]

  • Application: This conversion is important in processes where the final product requires two ester functionalities, such as in the synthesis of polymers or as a precursor for hydrogenation to 1,4-butanediol.[10]

Formation of an amide bond is one of the most critical reactions in pharmaceutical chemistry. The carboxylic acid of this compound can be coupled with a primary or secondary amine to form a methyl ester-substituted succinamide.

  • Reagents: An amine (R-NH₂), a coupling agent (e.g., DCC, EDC, HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Application: This reaction allows for the incorporation of the succinate linker into peptides or small molecules to modulate properties like solubility or to act as a spacer.[11]

The carboxylic acid can be selectively reduced to a primary alcohol.

  • Reagents: Borane (BH₃) complexes are commonly used for the selective reduction of carboxylic acids in the presence of esters.

  • Application: This transformation provides access to γ-hydroxy ester derivatives, which are valuable chiral building blocks.

For enhanced reactivity, the carboxylic acid can be converted to an acid chloride.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Product: Mono-methyl succinyl chloride.[2]

  • Application: The resulting acid chloride is highly electrophilic and reacts readily with a wide range of nucleophiles (alcohols, amines, etc.) without the need for coupling agents, often providing higher yields.[2]

Reactions of the Ester Group

The methyl ester group offers another site for chemical modification, though it is generally less reactive than the carboxylic acid or its activated derivatives.

The ester can be cleaved under either acidic or basic (saponification) conditions to yield succinic acid.

  • Reagents: Water with a catalytic amount of strong acid (e.g., HCl) or a stoichiometric amount of a strong base (e.g., NaOH).

  • Application: This reaction is often used as a deprotection step in a multi-step synthesis, unmasking a second carboxylic acid group after the first has been modified. While the hydrolysis of dimethyl succinate has been studied, selective monohydrolysis can be challenging.[12][13]

The methyl group of the ester can be exchanged by reacting with a different alcohol, typically in the presence of an acid or base catalyst.

  • Reagents: A different alcohol (R'-OH), catalyst.

  • Application: Useful for introducing different alkyl groups or more complex alcoholic structures into the molecule.[14]

Strong reducing agents can reduce the ester group to a primary alcohol.

  • Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the carboxylic acid. Careful selection of reagents is necessary for selectivity.

  • Application: Can be used to synthesize diols, although controlling selectivity over the carboxylic acid requires specific reaction conditions or a protection-de-protection sequence.

Selective Synthesis and Workflow

The primary value of this compound in drug development lies in its role as a bifunctional linker, where one group is reacted while the other remains intact for a subsequent transformation. A common synthetic strategy involves first reacting the more accessible carboxylic acid group, followed by modification or hydrolysis of the ester.

G cluster_workflow Synthetic Workflow Example start This compound step1 Amidation of Carboxylic Acid start->step1 R-NH₂, Coupling Agent intermediate Amide-Ester Intermediate step1->intermediate step2 Ester Hydrolysis (Deprotection) intermediate->step2 NaOH, H₂O final Final Product: Amide-Acid step2->final

Figure 2: A typical synthetic workflow using this compound.

Experimental Protocols

The following sections provide generalized methodologies for key transformations of this compound. Researchers should optimize these protocols for their specific substrates and scales.

Protocol 4.1: Synthesis of this compound from Succinic Anhydride (B1165640)

This is a common and high-yielding method for preparing the starting material.[2]

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: Add succinic anhydride (1.0 eq) and anhydrous methanol (1.2-2.5 eq) to the flask.[2][15]

  • Reaction: Heat the mixture to reflux (approx. 65-100 °C) with vigorous stirring for 1-2 hours, or until the succinic anhydride has completely dissolved and the reaction is homogeneous.[2][8]

  • Workup: Remove the excess methanol under reduced pressure (vacuum distillation).[2]

  • Isolation: Cool the resulting residue in an ice bath to induce crystallization. Filter the white solid, wash with cold water, and dry under vacuum to a constant weight.[8]

  • Purity Check: Confirm product identity and purity using melting point determination and NMR spectroscopy.[8]

Protocol 4.2: Amidation of the Carboxylic Acid Group

This protocol describes a standard peptide-coupling approach to form an amide.

  • Setup: A dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF). Add the desired amine (1.0-1.2 eq), a coupling agent such as EDC (1.1-1.3 eq), and a catalyst like HOBt (0.1-1.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Protocol 4.3: Base-Mediated Hydrolysis of the Ester Group

This procedure is for the saponification of the methyl ester to reveal the carboxylic acid.

  • Setup: A round-bottom flask with a magnetic stirrer.

  • Reagents: Dissolve the this compound derivative (1.0 eq) in a mixture of a water-miscible solvent (e.g., methanol, THF) and water.

  • Reaction: Add an aqueous solution of a base, such as sodium hydroxide (B78521) or lithium hydroxide (1.1-1.5 eq), to the mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 1M HCl).

  • Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, extract it into an organic solvent (e.g., ethyl acetate). Dry the organic extracts, concentrate, and purify as needed.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its two distinct functional groups, the carboxylic acid and the methyl ester, possess a reactivity differential that allows for selective and sequential chemical modifications. By carefully choosing reagents and reaction conditions, researchers can leverage this property to construct complex molecular architectures, making this compound a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide provides the foundational knowledge and practical methodologies to effectively utilize this powerful synthetic tool.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Mono-Methyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-methyl succinate (B1194679), a monoester of the dicarboxylic acid succinate, has emerged from a simple organic intermediate to a molecule of significant interest in biochemical and pharmacological research. Initially synthesized and characterized through standard organic chemistry techniques, its role as a modulator of crucial cellular processes, such as insulin (B600854) secretion, has unveiled its potential as a valuable tool for studying metabolic signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, purification, and characterization of mono-methyl succinate. It details experimental protocols for its preparation and analysis using modern spectroscopic techniques. Furthermore, this guide elucidates its emerging role in cell signaling, particularly in pancreatic β-cells, and provides a visual representation of the proposed signaling cascade. The information compiled herein is intended to serve as a foundational resource for researchers investigating the multifaceted roles of succinate esters in cellular metabolism and drug development.

Introduction

This compound (MMS) is an organic compound featuring both a carboxylic acid and a methyl ester functional group.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis and has led to its use in the pharmaceutical industry.[2] Beyond its synthetic utility, recent research has highlighted a significant biological role for this compound as a secretagogue, capable of stimulating insulin secretion from pancreatic β-cells.[3][4] This discovery has opened new avenues for investigating the intricate signaling pathways governed by metabolic intermediates. This guide aims to provide a detailed technical overview of this compound, from its fundamental chemical properties and synthesis to its initial characterization and its role in cellular signaling.

Synthesis and Purification

The most common and efficient laboratory synthesis of this compound involves the ring-opening of succinic anhydride (B1165640) with methanol (B129727).[2][3][5] This method is favored due to its high selectivity for the mono-ester, minimizing the formation of the di-methyl succinate byproduct.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is provided below:

Materials:

  • Succinic anhydride

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Ice bath

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and anhydrous methanol. A molar ratio of 1:1.2 of succinic anhydride to methanol is recommended.[5]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 45-60 minutes, often indicated by the complete dissolution of the succinic anhydride.[2][3]

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • Crystallization: Cool the resulting residue in an ice bath to induce crystallization of the this compound.[2][3]

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.[3]

  • Drying: Dry the purified this compound under vacuum to a constant weight.[2][3]

This procedure typically yields this compound in high purity (95-96%).[2]

Experimental Workflow: Synthesis and Purification

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification succinic_anhydride Succinic Anhydride reaction Reflux Reaction succinic_anhydride->reaction methanol Methanol methanol->reaction rotovap Rotary Evaporation (Remove excess Methanol) reaction->rotovap crystallization Crystallization (Ice Bath) rotovap->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Water filtration->washing drying Vacuum Drying washing->drying final_product final_product drying->final_product Pure this compound G Proposed Signaling Pathway of this compound in Pancreatic β-Cells cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (β-Cell) MMS_ext This compound MMS_int This compound MMS_ext->MMS_int Uptake hydrolysis Esterase MMS_int->hydrolysis succinate Succinate hydrolysis->succinate krebs Krebs Cycle succinate->krebs plc Phospholipase C Activation succinate->plc Metabolic Coupling atp ↑ ATP/ADP Ratio krebs->atp k_channel ATP-sensitive K+ Channel Closure atp->k_channel depolarization Membrane Depolarization k_channel->depolarization ca_channel Voltage-gated Ca2+ Channel Opening depolarization->ca_channel ca_influx ↑ [Ca2+]i ca_channel->ca_influx insulin Insulin Granule Exocytosis ca_influx->insulin pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C Activation dag->pkc pkc->insulin Potentiation G Experimental Workflow for Studying Cellular Effects of this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Pancreatic β-cell line) treatment Treat Cells with This compound cell_culture->treatment mms_prep Prepare Mono-Methyl Succinate Solution mms_prep->treatment insulin_assay Insulin Secretion Assay (e.g., ELISA) treatment->insulin_assay ca_imaging Intracellular Calcium Imaging (e.g., Fura-2 AM) treatment->ca_imaging metabolomics Metabolite Analysis (e.g., LC-MS) treatment->metabolomics western_blot Western Blot for Signaling Proteins (e.g., p-PKC) treatment->western_blot

References

Methodological & Application

Application Notes and Protocols: Mono-Methyl Succinate as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mono-methyl succinate (B1194679) (MMS), a monoester of succinic acid, is a valuable and versatile chemical intermediate in the pharmaceutical industry.[1] Identified by its CAS number 3878-55-5, this compound possesses a unique bifunctional structure containing both an ester and a carboxylic acid group.[1] This duality allows for selective chemical modifications, making it an indispensable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its predictable reactivity facilitates the efficient construction of carbon chains and functional group transformations, which is crucial in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the synthesis and use of mono-methyl succinate in pharmaceutical applications, with a focus on its role in the synthesis of a key intermediate for the drug Tegaserod.

Physicochemical and Safety Data

This compound is a white crystalline solid at room temperature.[2] It is soluble in organic solvents such as alcohols, ethers, and benzene (B151609) but is only slightly soluble or insoluble in water.[2][3] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][4] MMS is considered an irritant to the eyes, skin, and respiratory system.[2][5]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 3878-55-5 [1]
Molecular Formula C₅H₈O₄ [2]
Molecular Weight 132.11 g/mol [2]
Appearance White crystalline solid/powder [2][4]
Melting Point 54-59 °C [2]
Boiling Point 151 °C @ 20 mm Hg [3]
Density 1.21 g/cm³ [2]
pKa 4.42 ± 0.17 [2]

| Solubility | Soluble in alcohols, ethers, benzene; Insoluble in water. |[2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the mono-esterification of succinic anhydride (B1165640) with methanol (B129727).[3][6] This reaction is highly favorable as the ring-opening of the anhydride minimizes the formation of the diester byproduct.

Experimental Protocol: Synthesis from Succinic Anhydride

This protocol is based on established laboratory methods with high reported yields.[2][7]

Materials:

  • Succinic anhydride (e.g., 80.0 g, ~0.8 mol)

  • Anhydrous/Dry Methanol (e.g., 39.0 mL, ~0.96 mol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Rotary evaporator

  • Ice bath

  • Vacuum drying oven or desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine succinic anhydride and dry methanol. A molar ratio of approximately 1:1.2 (anhydride:alcohol) is recommended.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture. The mixture should be heated at reflux with vigorous stirring or shaking until all the succinic anhydride has dissolved (approximately 15-20 minutes).[7]

  • Reaction Completion: Continue heating at reflux for an additional 25-30 minutes to ensure the reaction goes to completion.[2][7]

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[2][7]

  • Crystallization and Isolation: Cool the resulting residue in an ice bath to induce crystallization. The product will solidify into a white mass.[2][7]

  • Drying: Break up the solidified product and dry it under vacuum until a constant weight is achieved.[2]

Table 2: Summary of Synthesis Conditions and Yields for this compound

Starting Materials Molar Ratio (Anhydride:Methanol) Reaction Time Key Conditions Reported Yield Reference(s)
Succinic Anhydride, Methanol 1:1.2 ~45 minutes Reflux, then vacuum distillation 93.6% [7]
Succinic Anhydride, Methanol 1:1.2 (approx.) 1 hour Reflux, then vacuum distillation 95-96% [2]

| Succinic Anhydride, Methanol | 1:1.5 to 1:2.5 | 1-2 hours | 90-120 °C, 0.5-1 MPa | High (unspecified) |[6] |

G Workflow: Synthesis of this compound cluster_0 Reaction cluster_1 Workup & Isolation reactants Succinic Anhydride + Methanol reflux Heat at Reflux (~1 hour) reactants->reflux evaporation Remove Excess Methanol (Rotary Evaporation) reflux->evaporation Transfer crystallization Cool Residue (Ice Bath) evaporation->crystallization drying Vacuum Dry Solid crystallization->drying product Pure Mono-Methyl Succinate drying->product

Caption: General experimental workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: Tegaserod Intermediate

A notable application of this compound is in the synthesis of (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine, a key intermediate for the gastrointestinal agent Tegaserod.[2] The synthesis begins with the conversion of this compound into its more reactive acyl chloride derivative.

Synthetic Pathway Overview

The overall transformation involves an initial acylation of this compound, followed by a Friedel-Crafts reaction, asymmetric reduction, cyclization, and finally a Hoffman degradation to yield the target amine.[2]

G Synthesis of a Tegaserod Intermediate mms This compound acyl_chloride Mono-Methyl Succinyl Chloride mms->acyl_chloride Acylation (e.g., SOCl₂) friedel_product 4-keto-4-(3,4-difluorophenyl) butyric acid methyl ester acyl_chloride->friedel_product Friedel-Crafts + o-difluorobenzene reduced_product Asymmetrically Reduced Intermediate friedel_product->reduced_product Asymmetric Reduction cyclized_product Cyclized Intermediate reduced_product->cyclized_product Cyclization final_product (1R,2S)-2-(2,3-difluorophenyl) cyclopropanamine cyclized_product->final_product Hoffman Degradation

Caption: Multi-step synthetic pathway from this compound to a key Tegaserod intermediate.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general steps for the initial stages of the synthesis pathway shown above.

Part 1: Synthesis of Mono-Methyl Succinyl Chloride

Objective: To convert the carboxylic acid moiety of this compound into a more reactive acyl chloride for the subsequent Friedel-Crafts reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Reaction vessel with reflux condenser and gas trap

Procedure:

  • Setup: Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Acylation: Cool the solution in an ice bath. Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.

  • Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude mono-methyl succinyl chloride is often used immediately in the next step without further purification.

Part 2: Friedel-Crafts Reaction with o-Difluorobenzene

Objective: To form the carbon-carbon bond between the succinate backbone and the aromatic ring.

Materials:

  • Crude mono-methyl succinyl chloride (from Part 1)

  • o-Difluorobenzene

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon disulfide)

Procedure:

  • Catalyst Suspension: Suspend the Lewis acid catalyst (e.g., AlCl₃) in the chosen anhydrous solvent and cool the mixture in an ice bath.

  • Addition of Reactants: Add o-difluorobenzene to the suspension. Then, slowly add a solution of the crude mono-methyl succinyl chloride in the same solvent.

  • Reaction: Stir the reaction mixture at low temperature (0-5 °C) for several hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

  • Workup: Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-keto-4-(3,4-difluorophenyl)butyric acid methyl ester can be purified by column chromatography or recrystallization.[2]

Subsequent Steps: The purified keto-ester serves as the starting point for the subsequent asymmetric reduction, cyclization, and Hoffman degradation steps to ultimately yield the desired (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine intermediate.[2] These advanced transformations require specific catalysts and conditions that are detailed in specialized literature.

References

Application Notes and Protocols for Mono-methyl Succinate as a Carboxylesterase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CES) are a crucial family of serine hydrolases involved in the metabolism of a wide array of xenobiotics and endogenous compounds.[1] These enzymes play a significant role in drug disposition and efficacy by catalyzing the hydrolysis of ester, amide, and thioester bonds, which can lead to the activation of prodrugs or the detoxification of various compounds.[2] The two major human carboxylesterases, CES1 and CES2, are found predominantly in the liver and small intestine, respectively, and exhibit distinct, though sometimes overlapping, substrate specificities.[2][3] Understanding the interaction of novel ester-containing compounds with these enzymes is a critical aspect of drug discovery and development.

Mono-methyl succinate (B1194679), a mono-ester of succinic acid, represents a simple ester substrate that can be utilized to investigate the activity of carboxylesterases. The hydrolysis of mono-methyl succinate by CES yields succinic acid and methanol (B129727). This document provides detailed application notes and proposed protocols for the use of this compound as a substrate for in vitro carboxylesterase activity assays.

Data Presentation: Carboxylesterase Kinetics

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat/Km (s-1mM-1)Reference
Cocaine (methyl ester)hiCE (CES2)2020.589 (pmol/min)0.44[6]
o-Nitrophenyl acetatehiCE (CES2)79 ± 7.60.94 ± 0.0267 ± 6[6]
o-Nitrophenyl acetatehCE1 (CES1)73 ± 7.40.15 ± 0.007.9 ± 0.7[6]
p-Nitrophenyl acetatehiCE (CES2)976 ± 604.17 ± 0.1424 ± 1[6]
p-Nitrophenyl acetatehCE1 (CES1)822 ± 730.81 ± 0.023.8 ± 0.3[6]

Experimental Protocols

The following are proposed protocols for determining carboxylesterase activity using this compound as a substrate. These are generalized methods and may require optimization for specific experimental conditions.

Protocol 1: Spectrophotometric pH Indicator Assay

This method relies on the detection of a pH change resulting from the production of succinic acid.

Materials:

  • Recombinant human CES1 or CES2, or tissue homogenates/microsomes

  • This compound

  • Phenol (B47542) red (or other suitable pH indicator)

  • Sodium phosphate (B84403) buffer (low buffering capacity, e.g., 1 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~560 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various working concentrations in the assay buffer.

    • Prepare a working solution of phenol red in the assay buffer.

    • Prepare the enzyme solution (recombinant enzyme or subcellular fraction) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • x µL of assay buffer

      • y µL of phenol red working solution

      • z µL of this compound working solution

    • Include controls: a "no enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis and a "no substrate" control to establish the baseline absorbance.

  • Initiate Reaction:

    • Initiate the reaction by adding w µL of the enzyme solution to each well.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).

    • Measure the decrease in absorbance at 560 nm kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • A standard curve of known concentrations of succinic acid can be used to correlate the change in absorbance to the amount of product formed.

    • Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocities against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: HPLC-Based Assay for Succinic Acid Formation

This method provides a direct and quantitative measurement of the succinic acid produced.

Materials:

  • Recombinant human CES1 or CES2, or tissue homogenates/microsomes

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid or other suitable mobile phase modifier[7]

  • Succinic acid standard

  • HPLC system with a UV detector

  • Reversed-phase C18 column[7]

Procedure:

  • Enzymatic Reaction:

    • Set up reaction tubes containing the Tris-HCl buffer, a specific concentration of this compound, and the enzyme source.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the reaction.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or other suitable quenching solvent.

    • Centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume of the sample onto the HPLC system.

    • Separate the components using a reversed-phase C18 column with an isocratic mobile phase (e.g., 5 mM H₃PO₄ in water, pH 2.1) at a flow rate of 1 mL/min.[7]

    • Detect succinic acid using a UV detector at 210 nm.[7][8]

  • Quantification and Data Analysis:

    • Create a standard curve by injecting known concentrations of succinic acid.

    • Quantify the amount of succinic acid produced in each enzymatic reaction by comparing the peak area to the standard curve.

    • Calculate the reaction velocity (nmol/min/mg protein).

    • Determine kinetic parameters by performing the assay with a range of this compound concentrations.

Protocol 3: GC-Based Assay for Methanol Formation

This protocol focuses on the detection of the other hydrolysis product, methanol.

Materials:

  • Recombinant human CES1 or CES2, or tissue homogenates/microsomes

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Internal standard (e.g., n-propanol)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)[9]

  • Suitable GC column (e.g., HP-5)[10]

Procedure:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described in Protocol 2, step 1.

    • Terminate the reaction by adding a quenching solvent that also contains the internal standard.

  • Sample Preparation:

    • For volatile compounds like methanol, a headspace injection technique can be employed for increased sensitivity. Alternatively, a liquid injection can be used.

  • GC-FID Analysis:

    • Inject a small volume of the sample (or headspace) into the GC.

    • The GC oven temperature program should be optimized to separate methanol from other volatile components. A typical program might start at 40°C and ramp up.[10]

    • The injector and detector temperatures are typically set around 225°C and 300°C, respectively.[10]

  • Quantification and Data Analysis:

    • Generate a standard curve by analyzing known concentrations of methanol with the internal standard.

    • Quantify the methanol produced in the enzymatic reactions based on the peak area ratio of methanol to the internal standard.

    • Calculate reaction velocities and determine kinetic parameters as described in the previous protocols.

Visualizations

Enzymatic_Reaction MMS This compound CES Carboxylesterase (CES1 or CES2) MMS->CES Products Products CES->Products Hydrolysis H2O H₂O H2O->CES SA SA Products->SA Succinic Acid MeOH MeOH Products->MeOH Methanol

Caption: Enzymatic hydrolysis of this compound by carboxylesterase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Buffer - Substrate (MMS) - Enzyme (CES) plate Set up 96-well plate (or reaction tubes) reagents->plate initiate Initiate reaction by adding enzyme plate->initiate incubate Incubate at 37°C initiate->incubate measure Measure product formation (Spectrophotometry, HPLC, or GC) incubate->measure data Data Analysis: - Calculate V₀ - Determine Kₘ and Vₘₐₓ measure->data

References

Application of Mono-methyl Succinate in Proteomics for Protein Succinylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Succinylation

Protein succinylation is a dynamic post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue on a protein.[1][2] This modification is significant as it induces a substantial change in the physicochemical properties of the lysine residue. The addition of the succinyl group neutralizes the positive charge of the lysine side chain and introduces a larger, negatively charged moiety, altering the local protein structure and potentially its function.[2] This change is more dramatic than that caused by other PTMs like acetylation or methylation.[2]

Succinylation is involved in the regulation of a wide array of cellular processes, including metabolism, signal transduction, and gene expression.[1][2][3] It has been shown to modulate the activity of key enzymes in metabolic pathways such as the tricarboxylic acid (TCA) cycle and glycolysis.[1][3] Dysregulation of protein succinylation has been implicated in various diseases, including metabolic disorders, cancer, and cardiovascular diseases, making it an attractive area of study for drug development.[2][4]

While the in vivo study of endogenous succinylation is the primary focus of current research, in vitro succinylation using reagents like mono-methyl succinate (B1194679) can be a valuable tool for generating succinylated protein standards, validating antibodies, and exploring the functional consequences of this modification on specific proteins.

Quantitative Analysis of Protein Succinylation

Quantitative proteomics enables the measurement of changes in protein succinylation levels across different experimental conditions. Several techniques can be employed for this purpose, including stable isotope labeling by amino acids in cell culture (SILAC), tandem mass tags (TMT), and data-independent acquisition (DIA) mass spectrometry.[5] The following table summarizes a hypothetical quantitative proteomics experiment comparing succinylation levels in a cancer cell line versus a control.

ProteinGeneSuccinylation SiteFold Change (Cancer vs. Control)Function
Isocitrate dehydrogenase [NAD]P, mitochondrialIDH2K120+2.5TCA Cycle
Pyruvate kinase PKMPKMK305+1.8Glycolysis
Malate dehydrogenase, mitochondrialMDH2K185+3.1TCA Cycle
Superoxide dismutase [Cu-Zn]SOD1K70-1.5Oxidative Stress Response
Histone H3.1HIST1H3AK79+2.2Chromatin Regulation

Experimental Protocols

Protocol 1: In Vitro Succinylation of a Purified Protein using Mono-methyl Succinate

This protocol describes the chemical modification of a purified protein with this compound to generate a succinylated standard.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin)

  • This compound

  • Triethylamine (B128534) (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing or desalting columns

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Dissolve the purified protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare a fresh solution of 1 M this compound in a suitable organic solvent (e.g., DMSO).

  • To the protein solution, add this compound to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.

  • Add triethylamine to the reaction mixture to a final concentration of 50-100 mM to catalyze the reaction.

  • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • To remove unreacted reagents, dialyze the reaction mixture against PBS overnight at 4°C or use a desalting column according to the manufacturer's instructions.

  • Determine the concentration of the succinylated protein using a standard protein assay.

  • Verify the extent of succinylation by Western blot using an anti-succinyllysine antibody and/or by mass spectrometry.

Protocol 2: Proteomic Workflow for the Identification of Succinylated Proteins

This protocol outlines a standard workflow for the enrichment and identification of succinylated peptides from a complex biological sample.

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Anti-succinyllysine antibody-conjugated beads

  • Wash buffers (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)

  • Elution buffer (e.g., 0.1% trifluoroacetic acid)

  • C18 desalting spin columns

  • LC-MS/MS instrumentation

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in lysis buffer.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Dilute the lysate to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.[6][7]

  • Succinylated Peptide Enrichment:

    • Incubate the tryptic peptide mixture with anti-succinyllysine antibody-conjugated beads to capture succinylated peptides.[5][6][8]

    • Wash the beads extensively with wash buffer to remove non-specifically bound peptides.[8]

    • Elute the enriched succinylated peptides from the beads using an acidic elution buffer.[8][9]

  • LC-MS/MS Analysis:

    • Desalt and concentrate the enriched peptides using C18 spin columns.

    • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).[10][11]

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[10]

  • Data Analysis:

    • Search the MS/MS spectra against a protein sequence database to identify succinylated peptides and their corresponding proteins.[5]

    • Use software like MaxQuant or Mascot to perform the database search, specifying succinylation of lysine as a variable modification.[5]

    • For quantitative studies, use appropriate software to determine the relative abundance of succinylated peptides between samples.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction & Digestion PeptideCleanup Peptide Desalting ProteinExtraction->PeptideCleanup Immunoaffinity Immunoaffinity Purification (Anti-Succinyllysine) PeptideCleanup->Immunoaffinity LCMS LC-MS/MS Analysis Immunoaffinity->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General workflow for proteomic analysis of protein succinylation.

signaling_pathway cluster_tca TCA Cycle cluster_regulation Protein Regulation cluster_function Cellular Function SuccinylCoA Succinyl-CoA SDH Succinate Dehydrogenase (SDH) SuccinylCoA->SDH TargetProtein Target Protein SuccinylCoA->TargetProtein IDH Isocitrate Dehydrogenase (IDH) SuccinylatedProtein Succinylated Protein TargetProtein->SuccinylatedProtein Succinylation AlteredFunction Altered Enzyme Activity/ Protein Function SuccinylatedProtein->AlteredFunction

Caption: Role of succinylation in regulating protein function.

References

Application Notes and Protocols: Mono-methyl Succinate as a Cell-Permeable Prodrug for Succinate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in addition to its metabolic role.[1] It is generated in the mitochondria and can influence cellular processes both intracellularly and extracellularly.[1][2] Intracellularly, elevated succinate can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases.[3] Extracellularly, it acts as a ligand for the G protein-coupled receptor SUCNR1, modulating immune responses and other physiological functions.[1][4] However, the therapeutic and research applications of exogenous succinate are limited by its poor cell membrane permeability due to its dicarboxylate nature.

Mono-methyl succinate (MMS), a monoester of succinic acid, serves as a cell-permeable prodrug designed to overcome this limitation.[5][6] The esterification masks one of the carboxyl groups, increasing its lipophilicity and facilitating its transport across the cell membrane. Once inside the cell, it is hypothesized that cellular esterases hydrolyze the ester bond, releasing succinate and methanol.[6] This strategy allows for the controlled delivery of succinate into the intracellular environment, enabling the study of its diverse biological roles. These notes provide an overview of MMS, its mechanism of action, and detailed protocols for its application in cell-based assays.

Physicochemical Properties and Data

This compound is a white crystalline solid at room temperature.[7] Its properties make it suitable for use in standard cell culture media with the aid of a solvent like DMSO.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name 4-methoxy-4-oxobutanoic acid [8]
Synonyms Succinic acid monomethyl ester, Methyl hydrogen succinate [8]
CAS Number 3878-55-5 [9]
Molecular Formula C₅H₈O₄ [7][9]
Molecular Weight 132.11 g/mol [7][9]
Melting Point 54-59 °C [7][8]
Boiling Point 151 °C (at 20 mm Hg) [8]
Solubility Soluble in alcohols, ethers, benzene; slightly soluble in water. [7][8]

| Stability | Stable at room temperature, but incompatible with strong oxidizing agents. |[7][8] |

Table 2: Quantitative Effects of this compound on Pancreatic Islet Function

Treatment Condition Proinsulin Biosynthesis (Fold Change vs. 2.8 mmol/l Glucose) Insulin Secretion (Fold Change vs. 2.8 mmol/l Glucose) Islet Succinate Content (% Change vs. 2.8 mmol/l Glucose) Reference
16.7 mmol/l Glucose 5.7 ± 0.9 16.8 ± 2.5 +40 ± 10% [5]

| 20 mmol/l MMS | 2.6 ± 0.4 | 5.2 ± 1.0 | Not Reported |[5] |

Note: Data are presented as mean ± SEM.

Mechanism of Action

The utility of this compound lies in its ability to penetrate the cell membrane and deliver succinate intracellularly.

Prodrug Delivery and Activation

MMS crosses the plasma membrane, after which intracellular esterases cleave the methyl ester group to release succinate. This newly available succinate can then be utilized by the cell, primarily by entering the mitochondria to fuel the electron transport chain at Complex II (Succinate Dehydrogenase).

G MMS_out This compound (MMS) MMS_in MMS MMS_out->MMS_in Diffusion Esterase Cellular Esterases MMS_in->Esterase Succinate Succinate Esterase->Succinate Methanol Methanol Esterase->Methanol TCA TCA Cycle & Electron Transport Chain (Complex II) Succinate->TCA Transport Membrane Plasma Membrane Succinate Cytosolic Succinate (from MMS) PHD Prolyl Hydroxylase (PHD) Succinate->PHD Inhibits HIF1a_ub HIF-1α Degradation PHD->HIF1a_ub Promotes HIF1a_active HIF-1α (Stable) Nucleus Nucleus HIF1a_active->Nucleus Translocation Transcription Gene Transcription (e.g., VEGF, GLUT1) Nucleus->Transcription cluster_gi Gi Pathway cluster_gq Gq Pathway Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Gi Gi SUCNR1->Gi Gq Gq SUCNR1->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC A 1. Seed Cells Plate cells at desired density in appropriate culture vessel. B 2. Incubate Allow cells to adhere and grow, typically for 24 hours at 37°C, 5% CO₂. A->B C 3. Prepare Working Solutions Thaw MMS stock and dilute in pre-warmed culture medium to final concentrations. B->C D 4. Treat Cells Remove old medium and replace with medium containing MMS or vehicle control (DMSO). C->D E 5. Incubate for Treatment Period Return cells to incubator for the desired duration (e.g., 4, 12, 24, 48 hours). D->E F 6. Assay Harvest cells or perform endpoint assay (e.g., MTT, Western blot, Seahorse). E->F

References

Application Notes and Protocols: Mono-methyl Succinate as a Stimulator of Insulin Secretion in Pancreatic Islets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mono-methyl succinate (B1194679) (MMS), a cell-permeable ester of the Krebs cycle intermediate succinate, serves as a potent secretagogue for insulin (B600854) in pancreatic β-cells. Unlike succinate itself, which does not readily cross the cell membrane, MMS can enter the cell and be metabolized, leading to the stimulation of insulin secretion. This document provides detailed protocols for utilizing MMS to study insulin secretion in isolated pancreatic islets, along with an overview of the underlying signaling mechanisms. The methodologies described are based on established research findings and are intended to guide researchers in setting up and performing robust experiments in this area.

Mechanism of Action:

Mono-methyl succinate stimulates insulin secretion through a mechanism that involves both mitochondrial metabolism and cell surface receptor activation. Once inside the pancreatic β-cell, MMS is converted to succinate. The subsequent mitochondrial metabolism of succinate contributes to an increase in the ATP/ADP ratio, a key triggering signal for insulin exocytosis. Additionally, extracellular succinate can act on the G-protein coupled receptor, SUCNR1 (also known as GPR91), which is expressed on β-cells.[1][2][3][4] Activation of SUCNR1 by succinate initiates a Gq-protein-dependent signaling cascade, leading to the activation of Protein Kinase C (PKC), which potentiates insulin release.[1][2][3] The insulin secretory response to MMS is biphasic and dependent on the influx of extracellular calcium.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on insulin secretion and related signaling pathways as reported in the literature.

Table 1: Effect of this compound and Modulators on Insulin Secretion

Compound/ConditionConcentrationEffect on Insulin SecretionReference
This compound (MMS)10-20 mMStimulates a biphasic insulin release.[5][6][5][6]
MMS vs. Glucose20 mM MMS vs. 20 mM GlucoseFirst-phase release is comparable; second-phase is ~20% of glucose response.[6][6]
Nitrendipine5 µMAbolishes MMS-induced insulin secretion.[5][5]
Mannoheptulose20 mMNo effect on MMS-induced insulin secretion.[5][5]
Staurosporine20 nMReduces MMS-induced insulin secretion.[5][5]
Forskolin0.25 µMPotentiates MMS-induced insulin release.[5][5]
Succinic acid (sodium salt)20 mMNo effect on insulin release.[5][5]

Table 2: Effect of this compound on Intracellular Signaling

ParameterMMS ConcentrationObservationReference
[³H]inositol efflux ratesDose-dependentRapid and sustained increase.[5][5]
Inositol (B14025) phosphate (B84403) levelsNot specifiedIncreased in batch-incubated islets.[5][5]
[U-¹⁴C]glucose oxidation20 mMReduced in the presence of 8 mM glucose.[5][5]

Experimental Protocols

Protocol 1: Isolation of Rat Pancreatic Islets

This protocol describes the standard collagenase digestion method for isolating pancreatic islets from rats.

Materials:

  • Collagenase (e.g., Type V)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Ficoll-Paque or similar density gradient medium

  • Surgical instruments (scissors, forceps)

  • Syringes and needles

Procedure:

  • Anesthetize and euthanize a rat according to approved animal care protocols.

  • Perform a laparotomy to expose the abdominal cavity.

  • Cannulate the common bile duct and clamp the duodenal end.

  • Perfuse the pancreas with cold collagenase solution in HBSS until it is distended.

  • Excise the pancreas and transfer it to a conical tube containing more collagenase solution.

  • Incubate the pancreas in a 37°C water bath with gentle shaking for 10-15 minutes to digest the tissue.

  • Stop the digestion by adding cold HBSS supplemented with FBS.

  • Wash the digest several times with cold HBSS by centrifugation and resuspension.

  • Purify the islets from the digested tissue using a density gradient (e.g., Ficoll).

  • Hand-pick the islets under a stereomicroscope to ensure high purity.

  • Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

Protocol 2: Islet Perifusion for Insulin Secretion Assay

This protocol details a perifusion experiment to measure dynamic insulin secretion from isolated islets in response to MMS.

Materials:

  • Perifusion system with chambers for islets

  • Peristaltic pump

  • Fraction collector

  • Krebs-Ringer Bicarbonate (KRB) buffer containing:

    • 115 mM NaCl

    • 5 mM KCl

    • 2.2 mM CaCl₂

    • 1 mM MgCl₂

    • 24 mM NaHCO₃

    • 10 mM HEPES

    • 0.1% Bovine Serum Albumin (BSA)

  • Basal glucose KRB buffer (e.g., 2.75 mM glucose)

  • Stimulatory KRB buffer (e.g., with 20 mM MMS)

  • Insulin RIA or ELISA kit

Procedure:

  • Prepare KRB buffers with different concentrations of glucose and MMS. Equilibrate the buffers to 37°C and gas with 95% O₂ / 5% CO₂.

  • Load a group of islets (e.g., 100-150) into each perifusion chamber.

  • Begin the perifusion with basal glucose KRB buffer at a constant flow rate (e.g., 1 mL/min) for a stabilization period (e.g., 30-60 minutes).

  • Collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes) using a fraction collector.

  • Switch to the stimulatory KRB buffer containing MMS and continue collecting fractions to observe the insulin secretion response.

  • After the stimulation period, switch back to the basal glucose KRB buffer to observe the return to baseline secretion.

  • Store the collected fractions at -20°C until insulin measurement.

  • Measure the insulin concentration in each fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Plot the insulin secretion rate over time to visualize the biphasic response.

Protocol 3: Measurement of Phosphoinositide Hydrolysis

This protocol describes how to measure the effect of MMS on phosphoinositide turnover in islets.

Materials:

  • myo-[2-³H]inositol

  • KRB buffer

  • Dowex AG1-X8 resin (formate form)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Trichloroacetic acid (TCA)

Procedure:

  • Incubate isolated islets for 2 hours in culture medium containing myo-[2-³H]inositol to label the phosphoinositide pools.

  • Wash the islets with KRB buffer to remove unincorporated [³H]inositol.

  • Divide the islets into experimental groups and place them in perifusion chambers or incubate them in batches.

  • Stimulate the islets with KRB buffer containing MMS at the desired concentration.

  • For perifusion experiments, collect fractions and measure the efflux of [³H]inositol over time.

  • For batch incubations, stop the reaction at different time points by adding ice-cold TCA.

  • Separate the inositol phosphates from free inositol using Dowex AG1-X8 chromatography.

  • Quantify the radioactivity in the inositol phosphate fractions using a scintillation counter.

  • Express the results as the amount of [³H]inositol incorporated into inositol phosphates relative to the total lipid radioactivity.

Visualizations

MMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MMS_ext Mono-methyl Succinate (MMS) MMS_int MMS MMS_ext->MMS_int Transport Succinate_ext Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Binds Gq Gq SUCNR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ca_channel Ca²⁺ Channel Ca_int [Ca²⁺]i ↑ Ca_channel->Ca_int Influx MMS_int->Succinate_ext Transport out Succinate_int Succinate MMS_int->Succinate_int Esterase Mito_Succinate Succinate Succinate_int->Mito_Succinate IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_int Releases from ER PKC PKC DAG->PKC Activates Insulin_Vesicle Insulin Vesicles PKC->Insulin_Vesicle Potentiates Ca_int->Insulin_Vesicle Triggers Exocytosis Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release TCA TCA Cycle Mito_Succinate->TCA ATP ATP ↑ TCA->ATP ATP->Insulin_Vesicle Potentiates

Caption: Signaling pathway of this compound-induced insulin secretion.

Islet_Perifusion_Workflow cluster_preparation Preparation cluster_experiment Perifusion Experiment cluster_analysis Data Analysis Islet_Isolation 1. Isolate Pancreatic Islets Load_Islets 3. Load Islets into Perifusion Chamber Islet_Isolation->Load_Islets Buffer_Prep 2. Prepare Perifusion Buffers (Basal & Stimulatory) Stabilize 4. Stabilize with Basal Glucose Buffer Buffer_Prep->Stabilize Load_Islets->Stabilize Stimulate 5. Stimulate with MMS Containing Buffer Stabilize->Stimulate Collect 7. Collect Fractions Continuously Washout 6. Washout with Basal Glucose Buffer Stimulate->Washout Measure_Insulin 8. Measure Insulin in Collected Fractions (ELISA/RIA) Collect->Measure_Insulin Plot_Data 9. Plot Insulin Secretion Rate vs. Time Measure_Insulin->Plot_Data

Caption: Experimental workflow for islet perifusion with this compound.

References

Application Notes: The Use of Mono-methyl Succinate in Mitochondrial Respiration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The electron transport chain (ETC) consists of five protein complexes (Complex I-V). Substrates such as pyruvate (B1213749), glutamate, and malate (B86768) feed electrons into Complex I, while succinate (B1194679) provides electrons directly to Complex II (Succinate Dehydrogenase, SDH). Studying the function of individual complexes is crucial for understanding mitochondrial health and disease, and for identifying the mechanism of action of novel therapeutic compounds.

Succinate itself is a dicarboxylic acid and is not readily permeable across the plasma membrane of intact cells. This limits its use to studies involving isolated mitochondria or permeabilized cells. To overcome this, researchers utilize cell-permeable esterified forms of succinate, such as mono-methyl succinate (MMS) and dimethyl succinate (DMS).[1][2] These compounds can cross the cell membrane and are subsequently hydrolyzed by intracellular esterases to release succinate into the cytoplasm, which is then transported into the mitochondrial matrix. This allows for the direct assessment of Complex II-dependent respiration in intact, living cells.

These application notes provide an overview and protocols for using this compound to study Complex II-driven mitochondrial respiration. It is important to note that while this compound is used for this purpose, some studies have reported it to be less effective than other succinate prodrugs in certain cell types and experimental conditions.[3] Therefore, empirical validation and comparison with other cell-permeable analogs may be necessary.

Mechanism of Action

This compound acts as a prodrug, delivering succinate into the cell. Once inside, intracellular esterases cleave the methyl ester group, liberating succinate. This succinate is then transported into the mitochondrial matrix where it is oxidized by Complex II (SDH) to fumarate, donating two electrons to the electron transport chain via FAD. This process bypasses Complex I, making this compound an invaluable tool for studying Complex II function in isolation, particularly in models of Complex I deficiency or when investigating drugs that target Complex I.[4]

cluster_outside Extracellular Space cluster_cell Cytoplasm cluster_mito Mitochondrial Matrix MMS_out This compound MMS_in This compound MMS_out->MMS_in Plasma Membrane Transport Esterases Intracellular Esterases MMS_in->Esterases Succinate_cyto Succinate Esterases->Succinate_cyto Hydrolysis Succinate_mito Succinate Succinate_cyto->Succinate_mito Mitochondrial Transport ComplexII Complex II (SDH) Succinate_mito->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain (Q -> CIII -> CIV -> O2) ComplexII->ETC e-

Caption: Cellular uptake and mitochondrial metabolism of this compound.

Data Presentation

The following tables summarize typical concentrations of substrates and inhibitors used in mitochondrial respiration assays. These values serve as a starting point and should be optimized for the specific cell type and experimental conditions.

Table 1: Substrates for Mitochondrial Respiration Assays

CompoundTarget ComplexTypical Working ConcentrationNotes
PyruvateComplex I5 - 10 mMUsed in combination with malate.[5]
MalateComplex I2 - 5 mMUsed in combination with pyruvate or glutamate.[5]
GlutamateComplex I5 - 10 mMUsed in combination with malate.
Succinate Complex II 5 - 10 mM Requires permeabilized cells or isolated mitochondria.[5][6]
This compound Complex II 100 µM - 10 mM For intact cells. Efficacy can be cell-type dependent.[3][7]
Dimethyl Succinate Complex II 4 - 8 mM For intact cells; reported to reduce maximal respiration at higher concentrations.[1]
Ascorbate/TMPDComplex IV1 mM / 0.25 mMArtificial electron donors to measure Complex IV activity directly.[6]

Table 2: Inhibitors for Mitochondrial Respiration Assays

CompoundTarget ComplexTypical Working ConcentrationNotes
Rotenone (B1679576)Complex I0.2 - 2 µMUsed to isolate Complex II-dependent respiration.[3][6]
MalonateComplex II2.5 - 5 mMA competitive inhibitor of succinate dehydrogenase.
Antimycin AComplex III2.5 - 5 µMBlocks the electron flow from Complex II to Complex IV.[6][8]
Oligomycin (B223565)Complex V (ATP Synthase)2 - 5 µMInhibits ATP synthesis, revealing LEAK respiration.[5]
FCCPUncoupler0.4 - 5 µM (Titrated)Collapses the mitochondrial membrane potential, revealing maximal respiration (ETS capacity).[5][6]

Experimental Protocols

Protocol 1: Measuring Complex II-Driven Respiration in Intact Cells using this compound

This protocol is designed for use with extracellular flux analyzers (e.g., Seahorse XFe) to measure the oxygen consumption rate (OCR) in live cells. It isolates Complex II activity by first inhibiting Complex I.

Materials:

  • Intact cells seeded in a Seahorse XF cell culture microplate

  • Cell Culture Medium

  • Seahorse XF Assay Medium (e.g., MAS-1) supplemented with desired substrates[8]

  • This compound (MMS)

  • Rotenone (Complex I inhibitor)

  • Oligomycin (ATP Synthase inhibitor)

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (Uncoupler)

  • Antimycin A (Complex III inhibitor)

  • Extracellular Flux Analyzer (e.g., Seahorse XFe96)

Procedure:

  • Cell Seeding: Seed cells in an XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of inhibitors and MMS. On the day of the assay, dilute the compounds to their desired working concentrations in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge:

    • Port A: Rotenone (e.g., final concentration of 2 µM) + this compound (e.g., final concentration of 10 mM)

    • Port B: Oligomycin (e.g., final concentration of 2 µM)

    • Port C: FCCP (e.g., titrated to find optimal concentration, start with 2 µM)

    • Port D: Antimycin A (e.g., final concentration of 2.5 µM)

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed XF assay medium.

    • Incubate the cells at 37°C in a non-CO₂ incubator for 30-60 minutes.

    • Place the cell plate in the XF Analyzer and run the assay protocol.

  • Data Analysis:

    • Basal Respiration: OCR before any injections.

    • Complex II-driven Respiration: After injection from Port A (Rotenone + MMS). The increase in OCR from the rotenone-inhibited state reflects the capacity of MMS to fuel Complex II.

    • ATP-linked Respiration (via CII): The decrease in OCR after oligomycin injection (Port B).

    • Maximal Respiration (via CII): The peak OCR reached after FCCP injection (Port C).

    • Non-Mitochondrial Respiration: The OCR remaining after Antimycin A injection (Port D).

cluster_injections Sequential Injections start Seed Cells in XF Plate prepare Prepare & Load Reagents start->prepare hydrate Hydrate Sensor Cartridge hydrate->prepare run_assay Run Seahorse XF Assay prepare->run_assay injection_A Inject: Rotenone + MMS run_assay->injection_A injection_B Inject: Oligomycin injection_A->injection_B injection_C Inject: FCCP injection_B->injection_C injection_D Inject: Antimycin A injection_C->injection_D analyze Analyze OCR Data (Basal, C-II driven, Max, etc.) injection_D->analyze

Caption: Experimental workflow for a Seahorse XF Mito Stress Test using MMS.

Protocol 2: Measuring Complex II Respiration in Permeabilized Cells

This protocol uses digitonin (B1670571) to selectively permeabilize the plasma membrane, allowing direct access of succinate to the mitochondria. It is often performed using high-resolution respirometry (e.g., Oroboros O2k).

Materials:

  • Cell suspension (1-2 x 10⁶ cells/mL)

  • Respiration Medium (e.g., MiR05)[6]

  • Digitonin

  • Pyruvate and Malate

  • ADP

  • Succinate

  • Rotenone

  • Cytochrome c (to test for outer mitochondrial membrane integrity)

  • High-resolution respirometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in pre-warmed respiration medium at the desired concentration.

  • Respirometer Setup: Calibrate the oxygen sensors of the respirometer and add the cell suspension to the chambers.

  • Baseline Respiration (LEAK): Close the chambers and record the routine oxygen consumption of intact cells.

  • Permeabilization: Add an optimized concentration of digitonin (e.g., 8 µM) to permeabilize the plasma membranes.[6]

  • Complex I Respiration:

    • Add Complex I substrates (e.g., 10 mM pyruvate + 5 mM malate).

    • Add ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation (State 3 respiration).[6]

  • Inhibit Complex I: Add rotenone (e.g., 0.2 µM) to block Complex I activity. The oxygen consumption will decrease significantly.[6]

  • Measure Complex II Respiration (State 3):

    • Add succinate (e.g., 10 mM) to the chamber.[6] The resulting increase in oxygen consumption is driven purely by Complex II.

  • Assess Membrane Integrity: Add Cytochrome c (e.g., 10 µM). A significant increase in OCR (>15%) indicates damage to the outer mitochondrial membrane.

  • Inhibit Complex III: Add Antimycin A to inhibit Complex III and measure residual oxygen consumption.

This protocol allows for a detailed assessment of the function of different parts of the electron transport chain in a sequential manner.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from Mono-Methyl Succinate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-methyl succinate (B1194679), a simple and versatile building block, is gaining significant attention in the field of drug discovery.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for selective chemical modifications, making it an ideal starting material for the synthesis of diverse molecular scaffolds.[2] This document provides detailed application notes and experimental protocols for the synthesis of novel amide and ester derivatives of mono-methyl succinate. Furthermore, it explores their potential applications in targeting key signaling pathways implicated in various diseases, including inflammation, metabolic disorders, and cancer.

This compound is a white crystalline solid with a melting point of 56-59°C and is soluble in various organic solvents.[1] It serves as a crucial intermediate in both organic and pharmaceutical synthesis.[1][2][3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₈O₄[1]
Molecular Weight132.11 g/mol [1]
Melting Point54-59 °C[1]
Boiling Point151 °C @ 20 mmHg[1]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in alcohols, ethers, and benzene; insoluble in water.[1]
Quantitative Bioactivity of Succinate Derivatives

The following table summarizes the biological activity of selected succinate derivatives, highlighting their potential as modulators of the succinate receptor 1 (SUCNR1), a G-protein coupled receptor involved in various physiological and pathological processes.

CompoundTargetAssayActivity (EC₅₀/IC₅₀)Reference
Succinic AcidSUCNR1cAMP reductionpEC₅₀ = 4.54 ± 0.08 (EC₅₀ = 29 µM)
cis-Epoxysuccinic acid (cESA)SUCNR1cAMP reductionpEC₅₀ = 5.57 ± 0.02 (EC₅₀ = 2.7 µM)
(S)-Chlorosuccinic acidSUCNR1cAMP reductionpEC₅₀ = 4.14 ± 0.04 (EC₅₀ = 72 µM)
NF-56-EJ40SUCNR1 AntagonistNot Specified-
SUCNR1-IN-1SUCNR1 InhibitorNot SpecifiedIC₅₀: 88 nM (human)
hGPR91 antagonist 3GPR91 AntagonistNot SpecifiedIC₅₀: 35 nM (human), 135 nM (rat)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a high-yield synthesis of this compound from succinic anhydride (B1165640) and methanol (B129727).[1]

Materials:

  • Succinic anhydride (400g, 4.0 mol)

  • Anhydrous methanol (200 mL)

  • Round-bottom flask with stirrer and reflux condenser

  • Vacuum distillation apparatus

  • Crystallization dish

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add 400g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.

  • Heat the mixture to reflux with stirring. The reaction mixture should become homogeneous in approximately 35 minutes.

  • Continue to reflux for an additional 30 minutes.

  • Remove the excess methanol under reduced pressure using a vacuum distillation apparatus.

  • Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.

  • Dry the resulting solid under vacuum to a constant weight.

Expected Yield: 502-507g (95-96%).[1]

Protocol 2: Synthesis of Mono-Methyl Succinyl Chloride

This protocol outlines the conversion of this compound to its corresponding acyl chloride, a key intermediate for the synthesis of amide and ester derivatives.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Dry reaction vessel with a reflux condenser and a gas trap

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude mono-methyl succinyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 3: General Procedure for the Synthesis of Succinamide (B89737) Derivatives

This protocol provides a general method for the synthesis of amide derivatives from mono-methyl succinyl chloride.

Materials:

  • Mono-methyl succinyl chloride

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard work-up and purification reagents (e.g., water, brine, saturated sodium bicarbonate solution, magnesium sulfate (B86663), silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve the desired primary or secondary amine in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the tertiary amine base to the solution.

  • Cool the mixture to 0 °C and slowly add a solution of mono-methyl succinyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired succinamide derivative.

Protocol 4: General Procedure for the Synthesis of Substituted Succinate Ester Derivatives

This protocol describes a general method for the synthesis of ester derivatives from mono-methyl succinyl chloride.

Materials:

  • Mono-methyl succinyl chloride

  • Alcohol (primary or secondary, 1.0-1.5 equivalents)

  • Tertiary amine base (e.g., pyridine (B92270) or triethylamine, 1.2-1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the desired alcohol and the tertiary amine base in the anhydrous solvent.

  • Cool the mixture to 0 °C and slowly add a solution of mono-methyl succinyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, wash the mixture with water, 1M HCl (to remove excess base), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired substituted succinate ester derivative.

Mandatory Visualizations

Signaling Pathways

Succinate, the deprotonated form of succinic acid, acts as a signaling molecule by activating the G-protein coupled receptor SUCNR1. This activation triggers downstream signaling cascades that are implicated in a variety of physiological and pathological processes, including inflammation and angiogenesis.

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 Agonist Binding G_alpha_i Gαi SUCNR1->G_alpha_i Activation G_alpha_q Gαq SUCNR1->G_alpha_q Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C G_alpha_q->PLC Activation cAMP ↓ cAMP AC->cAMP PIP2 PIP₂ PLC->PIP2 Downstream_Effects_i Downstream Effects (e.g., anti-inflammatory) cAMP->Downstream_Effects_i IP3 IP₃ PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_Effects_q Downstream Effects (e.g., pro-inflammatory, angiogenesis) Ca_release->Downstream_Effects_q PKC->Downstream_Effects_q

Caption: SUCNR1 signaling pathway.

Experimental Workflows

A typical workflow for the discovery and development of novel drugs targeting a receptor like SUCNR1, starting from this compound, involves several key stages.

Drug_Discovery_Workflow Start Mono-methyl Succinate Synthesis Derivative Synthesis (Amides, Esters) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening High-Throughput Screening (HTS) (e.g., SUCNR1 binding assay) Purification->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt In_Vitro In Vitro ADMET Profiling Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Safety Studies In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow.

Logical Relationships

The core principle of this drug discovery approach is the systematic modification of the this compound scaffold to explore the structure-activity relationship (SAR) and identify potent and selective modulators of the target protein.

Logical_Relationship MMS Mono-methyl Succinate Derivatives Chemical Library of Amide & Ester Derivatives MMS->Derivatives Synthesis Bioactivity Biological Activity (Potency, Selectivity) Derivatives->Bioactivity Biological Screening SAR Structure-Activity Relationship (SAR) Lead Lead Compound SAR->Lead Target Biological Target (e.g., SUCNR1) Target->Bioactivity Bioactivity->SAR

Caption: Structure-activity relationship.

References

Mono-methyl Succinate: A Versatile Building Block for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono-methyl succinate (B1194679) is a versatile and valuable building block in the synthesis of biodegradable polymers. As a derivative of succinic acid, a bio-based chemical, it offers a more sustainable alternative to petroleum-derived monomers. Its single methyl ester group allows for controlled polymerization reactions, making it an attractive starting material for producing a variety of aliphatic polyesters with tunable properties. These polymers, such as poly(ethylene succinate) (PES) and poly(butylene succinate) (PBS), are gaining significant attention for their biodegradability, biocompatibility, and thermoplastic processability.[1][2] This document provides detailed protocols for the synthesis of mono-methyl succinate and its subsequent use in the production of biodegradable polymers, along with key characterization data and visualizations of the chemical pathways.

Properties of this compound

This compound, also known as 3-carbomethoxypropanoic acid, is a white crystalline solid at room temperature.[1][3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₈O₄[3][4]
Molecular Weight132.11 g/mol [3][4]
Melting Point54-59 °C[3][4]
Boiling Point151 °C (at 20 mmHg)[4]
Density1.21 g/cm³[3]
SolubilitySoluble in alcohols, ethers, and benzene; insoluble in water.[3]
Acidity (pKa)4.42 ± 0.17[3]

Synthesis of this compound

This compound is readily synthesized from the ring-opening reaction of succinic anhydride (B1165640) with methanol (B129727).[3][4] This reaction is efficient and typically results in high yields.

Synthesis Workflow

succinic_anhydride Succinic Anhydride reaction Ring-Opening Reaction succinic_anhydride->reaction methanol Methanol methanol->reaction mms Mono-methyl Succinate reaction->mms Reflux

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Succinic anhydride (400g, 4.0 mol)

  • Anhydrous methanol (200 mL)

Procedure: [3][4]

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add succinic anhydride and anhydrous methanol.

  • Heat the mixture to reflux. The reaction mixture should become homogeneous after approximately 35 minutes.

  • Continue refluxing for an additional 30 minutes to ensure the reaction goes to completion.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.

  • Dry the resulting crystalline solid under vacuum until a constant weight is achieved. The expected yield is 95-96%.[3]

Polymerization of this compound into Biodegradable Polyesters

This compound can be used as a monomer for the synthesis of various biodegradable polyesters, primarily through polycondensation reactions with diols. The resulting polymers, such as poly(alkylene succinate)s, have properties that can be tailored by the choice of diol.

Two-Stage Melt Polycondensation

A common method for synthesizing high molecular weight polyesters from dicarboxylic acids or their esters and diols is the two-stage melt polycondensation.[5][6]

monomers This compound + Diol esterification Esterification (Low Temperature, Atmospheric Pressure) monomers->esterification oligomers Low MW Oligomers + Methanol/Water esterification->oligomers polycondensation Polycondensation (High Temperature, High Vacuum) oligomers->polycondensation polymer High MW Polyester polycondensation->polymer polymer Poly(alkylene succinate) hydrolysis Hydrolysis of Ester Bonds polymer->hydrolysis enzyme Lipase/Esterase enzyme->hydrolysis oligomers Oligomers hydrolysis->oligomers monomers Succinic Acid + Diol oligomers->monomers mineralization Microbial Assimilation monomers->mineralization products CO₂, H₂O, Biomass mineralization->products

References

Application Notes and Protocols for In Vitro Enzymatic Hydrolysis Assay of Mono-Methyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-methyl succinate (B1194679) is a monoester of succinic acid, an important intermediate in the Krebs cycle. As a dicarboxylic acid monoester, it serves as a valuable substrate for studying the activity of carboxylesterases (CES), which are key enzymes in the metabolism of various xenobiotics, including many prodrugs.[1][2] The enzymatic hydrolysis of mono-methyl succinate yields succinic acid and methanol (B129727).[1] Understanding the kinetics of this hydrolysis is crucial for evaluating the metabolic stability and potential drug-drug interactions of compounds containing a similar ester motif.

This document provides detailed protocols for conducting an in vitro enzymatic hydrolysis assay of this compound using human liver microsomes and recombinant human carboxylesterases (CES1 and CES2). It also includes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its metabolite, succinic acid.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
hCES1p-Nitrophenyl acetate~100-200~1000-1500Human Liver Microsomes
hCES2p-Nitrophenyl acetate~100-200~500-800Human Liver Microsomes
hCES1 (recombinant)Oseltamivir~1500~50Recombinant CES1 S9 fractions
hCES2 (recombinant)Irinotecan~50~0.5Recombinant CES2

Signaling Pathways and Experimental Workflows

Enzymatic_Hydrolysis_Pathway MMS This compound CES Carboxylesterase (CES1/CES2) MMS->CES Substrate Binding SA Succinic Acid MeOH Methanol CES->SA Product Release CES->MeOH Product Release

Figure 1: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers and Reagents D Pre-incubate Enzyme at 37°C A->D B Prepare Mono-methyl Succinate Stock E Initiate Reaction with This compound B->E C Prepare Enzyme Solution (HLM or recombinant CES) C->D D->E F Incubate at 37°C with Time-course Sampling E->F G Terminate Reaction (e.g., Acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis of Substrate and Product H->I

Figure 2: General workflow for the in vitro hydrolysis assay.

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound using Human Liver Microsomes (HLM)

1. Materials and Reagents:

  • This compound (≥95% purity)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Succinic acid (≥99% purity, for standard curve)

  • Internal Standard (IS) (e.g., succinic acid-d4)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

2. Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in potassium phosphate buffer to desired working concentrations (e.g., 1 µM to 1 mM).

    • Prepare stock solutions of succinic acid and the internal standard in water or methanol for the analytical standards and controls.

  • Enzyme Incubation:

    • On ice, add the required volume of 100 mM potassium phosphate buffer to each well of a 96-well plate or microcentrifuge tube.

    • Add human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate/tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound working solution. The final volume of the incubation mixture should be 200 µL.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.

Protocol 2: In Vitro Hydrolysis using Recombinant Human Carboxylesterases (CES1 and CES2)

This protocol is similar to Protocol 1, with the main difference being the use of recombinant enzymes instead of HLM.

1. Materials and Reagents:

  • Recombinant human CES1 and CES2 (from a reputable supplier)

  • Other reagents as listed in Protocol 1.

2. Procedure:

  • Follow the reagent preparation steps as in Protocol 1.

  • Enzyme Incubation:

    • On ice, add the required volume of 100 mM potassium phosphate buffer to each well/tube.

    • Add recombinant CES1 or CES2 to a final concentration of 10-20 µg/mL.

    • Follow the pre-incubation, reaction initiation, incubation, and termination steps as described in Protocol 1.

  • Sample Processing:

    • Follow the sample processing steps as described in Protocol 1.

Protocol 3: LC-MS/MS Quantification of this compound and Succinic Acid

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. LC Gradient:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

3. MS/MS Parameters (Negative Ion Mode):

The following MRM (Multiple Reaction Monitoring) transitions should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound131.0117.0 (predicted)100To be optimized
Succinic Acid117.073.0[3]100To be optimized
Succinic Acid-d4 (IS)121.077.0100To be optimized

4. Data Analysis:

  • Construct calibration curves for both this compound and succinic acid by plotting the peak area ratio (analyte/IS) against the concentration.

  • Determine the concentrations of this compound and succinic acid in the unknown samples from the calibration curves.

  • Calculate the rate of hydrolysis from the disappearance of this compound and the formation of succinic acid over time.

Conclusion

These protocols provide a robust framework for investigating the in vitro enzymatic hydrolysis of this compound. The detailed methodologies for both the enzymatic assay and the analytical quantification will enable researchers to accurately determine the metabolic fate of this compound and to characterize the kinetic parameters of its hydrolysis by human carboxylesterases. This information is invaluable for early-stage drug discovery and development, aiding in the selection of drug candidates with optimal metabolic stability profiles.

References

Application of Mono-Methyl Succinate in Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-methyl succinate (B1194679) (MMS) is a cell-permeable ester of the Krebs cycle intermediate, succinate. Its ability to readily cross cell membranes makes it an invaluable tool in metabolomics research to investigate the intracellular roles of succinate. Once inside the cell, MMS is rapidly hydrolyzed by intracellular esterases to release succinate and methanol. This allows for the study of succinate's impact on cellular metabolism, signaling, and function, bypassing the limitations of succinate's poor membrane permeability. These application notes provide a comprehensive overview of the use of MMS in metabolomics research, with a focus on its application in studying pancreatic β-cell function and proinsulin biosynthesis. Detailed experimental protocols and data presentation are included to facilitate the integration of MMS into your research workflows.

Key Applications in Metabolomics

Mono-methyl succinate is primarily utilized to probe the metabolic and signaling consequences of elevated intracellular succinate levels. Key research applications include:

  • Stimulation of Insulin (B600854) Secretion: MMS is a potent secretagogue in pancreatic β-cells, inducing a biphasic pattern of insulin release.[1][2] This effect is instrumental in dissecting the metabolic stimulus-secretion coupling in β-cells.

  • Investigation of Proinsulin Biosynthesis: MMS has been shown to specifically stimulate proinsulin biosynthesis, providing a tool to study the signaling pathways that regulate insulin production.

  • Analysis of Mitochondrial Metabolism: As a direct substrate for the Krebs cycle, MMS allows for the targeted investigation of mitochondrial function and its impact on cellular energy status.

  • Elucidation of Signaling Pathways: MMS activates intracellular signaling cascades, including the phosphoinositide pathway, leading to calcium mobilization and protein kinase C (PKC) activation.[2]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on insulin secretion and proinsulin biosynthesis.

Table 1: Effect of this compound on Insulin Secretion in Perifused Rat Islets

CompoundConcentration (mM)Phase of Insulin ReleaseFold Increase vs. Basal
This compound10First PhaseComparable to 20 mM Glucose
Second Phase~20% of 20 mM Glucose response
This compound20First PhaseComparable to 20 mM Glucose
Second Phase~20% of 20 mM Glucose response

Data extracted from comparative studies on the effects of this compound and glucose on insulin secretion.[1]

Table 2: Comparative Effects of this compound and Other Secretagogues on Proinsulin Biosynthesis

CompoundConcentrationFold Increase in Proinsulin Biosynthesis (vs. control)
Glucose16.7 mM5.7 ± 0.9
This compound 20 mM 2.6 ± 0.4
Glutamic acid methyl ester20 mMNo significant effect
Acetoacetic acid methyl ester10 mMNo significant effect

Experimental Protocols

Protocol 1: Mouse Pancreatic Islet Isolation

This protocol describes the isolation of pancreatic islets from mice for subsequent in vitro studies.[3][4][5][6][7]

Materials:

  • Collagenase P solution (1 mg/mL in HBSS)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Ficoll-Paque or similar density gradient medium

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (27G or 30G)

Procedure:

  • Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional protocols. Make a midline abdominal incision to expose the common bile duct. Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution until it is fully distended.

  • Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing collagenase P solution. Incubate in a 37°C water bath with gentle shaking for 10-15 minutes.

  • Islet Purification: Stop the digestion by adding cold HBSS. Wash the digested tissue by centrifugation and resuspend the pellet. Purify the islets from the exocrine tissue using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Islet Culture: Hand-pick the purified islets under a stereomicroscope and culture them in RPMI 1640 medium overnight to allow for recovery before experimentation.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol details a static incubation assay to measure insulin secretion from isolated pancreatic islets in response to this compound.[8][9][10][11][12]

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with different concentrations of glucose and this compound.

  • Isolated pancreatic islets (from Protocol 1)

  • Insulin ELISA kit

Procedure:

  • Islet Pre-incubation: Pre-incubate size-matched groups of islets (e.g., 10 islets per well) in KRBH buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add KRBH buffer containing basal (e.g., 2.8 mM glucose) or stimulating concentrations of glucose (e.g., 16.7 mM) or this compound (e.g., 10 mM, 20 mM).

  • Incubation: Incubate the islets for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant (containing secreted insulin) from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Protocol 3: Measurement of Proinsulin Biosynthesis

This protocol describes a method to measure the rate of proinsulin biosynthesis using radiolabeled amino acids.[13][14][15][16][17]

Materials:

  • Isolated pancreatic islets

  • Culture medium deficient in leucine

  • [³H]-Leucine

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

  • Antibodies specific for proinsulin and insulin

Procedure:

  • Islet Preparation: Culture isolated islets in standard medium for 24 hours.

  • Amino Acid Starvation: Pre-incubate islets in leucine-free medium for 1 hour.

  • Radiolabeling: Transfer the islets to fresh leucine-free medium containing [³H]-Leucine and the desired concentration of this compound or other secretagogues. Incubate for 2 hours at 37°C.

  • Cell Lysis and Immunoprecipitation: Wash the islets with cold PBS and lyse them. Immunoprecipitate proinsulin and insulin from the cell lysates using specific antibodies.

  • Quantification: Wash the immunoprecipitates and measure the incorporated radioactivity by liquid scintillation counting. The amount of [³H]-Leucine incorporated is proportional to the rate of proinsulin biosynthesis.

Protocol 4: GC-MS Analysis of this compound and Other Organic Acids

This protocol provides a general workflow for the analysis of this compound and other organic acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[18][19][20][21][22]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., deuterated succinic acid)

  • Extraction solvent (e.g., methanol/water)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction: Homogenize the biological sample in a cold extraction solvent containing an internal standard. Centrifuge to pellet proteins and debris. Collect the supernatant.

  • Derivatization: Evaporate the supernatant to dryness under a stream of nitrogen. Add the derivatization reagent (e.g., BSTFA + 1% TMCS) and heat at 70°C for 1 hour to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • Gas Chromatograph (GC) Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet temperature: 250°C

      • Oven program: Start at 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium

    • Mass Spectrometer (MS) Conditions (example):

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Scan range: m/z 50-600

  • Data Analysis: Identify and quantify the TMS-derivatized this compound and other organic acids based on their retention times and mass spectra by comparing them to analytical standards.

Mandatory Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells```dot

MMS_Signaling_Pathway cluster_extracellular Extracellular MMS_ext Mono-methyl Succinate MMS_int MMS_int MMS_ext->MMS_int Membrane Transport Esterases Esterases MMS_int->Esterases Succinate Succinate Esterases->Succinate PLC PLC Succinate->PLC Activates Mitochondrion Mitochondrion Succinate->Mitochondrion PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca_release ER->Ca_release Ca_int Ca_int Ca_release->Ca_int Insulin_granules Insulin_granules Ca_int->Insulin_granules Triggers PKC->Insulin_granules Phosphorylates Targets Insulin_secretion Insulin_secretion Insulin_granules->Insulin_secretion TCA TCA Mitochondrion->TCA ATP ATP TCA->ATP KATP KATP ATP->KATP Depolarization Depolarization KATP->Depolarization VGCC VGCC Depolarization->VGCC Opens Ca_influx Ca_influx VGCC->Ca_influx Ca_influx->Ca_int

Caption: Experimental workflow for a typical metabolomics study.

Conclusion

This compound serves as a powerful tool for researchers in metabolomics, providing a reliable method to investigate the intracellular effects of succinate. The protocols and data presented here offer a framework for incorporating MMS into studies of cellular metabolism and signaling, particularly in the context of insulin secretion and biosynthesis. Adherence to detailed experimental protocols and careful data analysis will ensure the generation of robust and reproducible results, contributing to a deeper understanding of the multifaceted roles of succinate in health and disease.

References

Troubleshooting & Optimization

Improving mono-methyl succinate solubility in aqueous buffers for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of mono-methyl succinate (B1194679) (MMS) in aqueous buffers for biological assays. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is mono-methyl succinate (MMS) and what are its general solubility characteristics?

This compound (CAS 3878-55-5) is a monoester of succinic acid.[1][2] It is a white crystalline solid that is generally described as being slightly soluble in water.[1][3][4] However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3] Its solubility in aqueous solutions is highly dependent on the pH of the buffer.

Q2: Why is my this compound precipitating when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS)?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low water solubility. This phenomenon, often referred to as "solvent shock," occurs because the compound is rapidly transferred from a high-solubility organic solvent environment to a low-solubility aqueous one. The final concentration of MMS in the aqueous buffer may have exceeded its solubility limit in that specific medium.

Q3: How does pH affect the solubility of this compound?

This compound is a carboxylic acid with a predicted pKa of approximately 4.42.[1][3] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (less soluble) and deprotonated (more soluble) forms.

  • At pH values below the pKa (pH < 4.42): MMS will be predominantly in its neutral, protonated form, which has lower aqueous solubility.

  • At pH values above the pKa (pH > 4.42): MMS will be primarily in its deprotonated, carboxylate salt form, which is significantly more soluble in water.

Therefore, increasing the pH of the aqueous buffer will increase the solubility of this compound.

Q4: How can I improve the solubility of this compound in my aqueous experimental solution?

Several strategies can be employed to enhance the aqueous solubility of MMS:

  • pH Adjustment: Increasing the pH of your buffer to a value above the pKa of MMS (e.g., pH 7.4) will significantly improve its solubility.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), in your final assay buffer can help maintain the solubility of MMS.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the MMS stock solution can aid in dissolution. However, be cautious of potential hydrolysis at elevated temperatures.

Q5: Is this compound stable in aqueous solutions?

As an ester, this compound is susceptible to hydrolysis in aqueous solutions, which would break it down into succinic acid and methanol. The rate of this hydrolysis is dependent on both pH and temperature. Generally, ester hydrolysis is accelerated at both acidic (pH < 4) and basic (pH > 8) conditions and is also faster at higher temperatures. For biological assays, it is recommended to prepare fresh working solutions of MMS and not to store them for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock The final concentration of MMS exceeds its aqueous solubility limit.- Increase the pH of the aqueous buffer to > 6.0. - Perform a serial dilution of the stock solution in the buffer instead of a single large dilution. - Add a co-solvent (e.g., 1-5% ethanol) to the final buffer. - Gently warm the buffer to 37°C before and during the addition of the stock solution.
Inconsistent or lower-than-expected biological activity - Precipitation of MMS leading to a lower effective concentration. - Hydrolysis of MMS over the course of the experiment.- Visually inspect for any precipitate in your assay wells. - Prepare fresh working solutions of MMS for each experiment. - Conduct a stability study of MMS in your assay buffer at the experimental temperature to determine its rate of degradation.
MMS powder does not dissolve directly in aqueous buffer Low intrinsic water solubility of the protonated form of MMS.- Do not attempt to dissolve MMS powder directly in neutral or acidic aqueous buffers. - Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into your aqueous buffer.

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound at Different pH Values

Disclaimer: The following data are illustrative estimates based on the chemical properties of this compound. Actual solubility should be determined experimentally.

Buffer pH Predominant Form Estimated Solubility (mg/mL) Notes
4.0Neutral (protonated)< 1Significantly below the pKa, low solubility expected.
5.0Mix of neutral and ionized1 - 5Closer to the pKa, solubility increases.
6.0Mostly Ionized (deprotonated)5 - 10Above the pKa, improved solubility.
7.4Ionized (deprotonated)> 10At physiological pH, good solubility is expected.
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Disclaimer: The following data are illustrative examples. The effectiveness of co-solvents should be tested for your specific experimental conditions.

Co-solvent Concentration (% v/v) Observation
None0%Potential for precipitation at higher concentrations.
Ethanol1%Improved solubility, less precipitation.
Ethanol5%Further improvement in solubility.
PEG 4001%Improved solubility, less precipitation.
PEG 4005%Further improvement in solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of pH-Dependent Aqueous Solubility
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure that equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of dissolved MMS in the filtrate using a validated analytical method such as HPLC-UV.

  • Analysis: Plot the determined solubility against the buffer pH.

Protocol 3: Stability Assessment of this compound in Aqueous Buffer
  • Solution Preparation: Prepare a working solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them at the desired experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubator.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to stop the reaction by adding a quenching agent or by freezing the sample immediately.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of MMS versus time and determine the degradation rate and half-life of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh MMS Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex / Sonicate dissolve->sonicate store Store at -20°C sonicate->store thaw Thaw Stock store->thaw dilute Dilute in Aqueous Buffer (pH > 6.0) thaw->dilute use Use Immediately in Assay dilute->use precipitate Precipitation? dilute->precipitate precipitate->use No adjust_ph Increase Buffer pH precipitate->adjust_ph Yes add_cosolvent Add Co-solvent precipitate->add_cosolvent Yes serial_dilute Use Serial Dilution precipitate->serial_dilute Yes

Caption: Recommended workflow for preparing and troubleshooting this compound solutions.

solubility_logic cluster_ph Effect of pH on MMS cluster_form Chemical Form cluster_solubility Aqueous Solubility ph_below pH < pKa (~4.42) protonated R-COOH (Neutral) ph_below->protonated ph_above pH > pKa (~4.42) deprotonated R-COO- (Ionized) ph_above->deprotonated low_sol Low Solubility protonated->low_sol high_sol High Solubility deprotonated->high_sol

References

Identifying and removing impurities from mono-methyl succinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis, purification, and identification of mono-methyl succinate (B1194679) and its common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing mono-methyl succinate?

A1: The most prevalent and straightforward method for synthesizing this compound is the ring-opening reaction of succinic anhydride (B1165640) with methanol (B129727).[1][2][3][4] This reaction is typically performed by heating the two reactants, often under reflux conditions, until the succinic anhydride has completely dissolved and reacted.[2] The process is favored for its high yield, mild reaction conditions, and the use of readily available and low-cost starting materials.[1]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities in the synthesis of this compound are typically unreacted starting materials and a common byproduct. These include:

  • Succinic Acid: Formed if succinic anhydride reacts with any trace amounts of water or if the starting material is succinic acid itself.

  • Dimethyl Succinate: The diester byproduct formed if the this compound undergoes a second esterification reaction with methanol. This is more likely with prolonged reaction times or a large excess of methanol.

  • Methanol: Residual solvent from the reaction.

  • Succinic Anhydride: Unreacted starting material.

Q3: What are the key physical properties of this compound?

A3: this compound is a white crystalline solid at room temperature.[1][4] It is soluble in organic solvents like alcohols, ethers, and benzene (B151609) but is insoluble in water.[1][4] Key physical data are summarized in the table below.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. It allows for the identification of the product and the detection and quantification of impurities like dimethyl succinate and succinic acid by comparing the chemical shifts and integration of the peaks.[2]

  • Melting Point Analysis: A sharp melting point within the expected range (54-59°C) indicates high purity.[1] A broad or depressed melting point suggests the presence of impurities.

  • FTIR Spectroscopy: Can confirm the presence of key functional groups, such as the ester and carboxylic acid moieties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the molecular weight of the product and byproducts.

Impurity Identification and Data

To effectively troubleshoot and purify your product, it is crucial to identify the impurities present. The tables below provide a summary of physical and spectral data for this compound and its common impurities.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₅H₈O₄132.1154-59[1]151 @ 20 mmHg[4][5]
Succinic AcidC₄H₆O₄118.09185-190235 (decomposes)
Dimethyl SuccinateC₆H₁₀O₄146.1419-21200
Succinic AnhydrideC₄H₄O₃100.07119-121261

Table 2: ¹H and ¹³C NMR Chemical Shifts for Identification (in CDCl₃)

CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -OCH₃ 3.71 (s, 3H)[2][6]52.40[2]
-CH₂CH₂ -2.63-2.71 (m, 4H)[2][6]29.02, 29.33[2]
-C OOH178.75[2]
-C OOCH₃173.04[2]
Succinic Acid-CH₂CH₂ -~2.67 (s, 4H) (in D₂O)[7]~33.8 (in D₂O)
-C OOH~181.5 (in D₂O)
Dimethyl Succinate-OCH₃ ~3.67 (s, 6H)~51.6
-CH₂CH₂ -~2.62 (s, 4H)~29.1
-C OOCH₃~172.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting Guide

Problem: Low or No Yield of this compound

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction mixture, consisting of succinic anhydride and methanol, is heated under reflux for a sufficient duration.[1][2] The complete dissolution of succinic anhydride is a good indicator that the reaction is proceeding.[2] Monitor the reaction's progress via TLC to confirm the consumption of the starting material.

  • Possible Cause 2: Suboptimal Reagent Ratio.

    • Solution: While a stoichiometric amount can work, a slight excess of methanol (e.g., 1.2 equivalents) can help drive the reaction to completion.[2] However, a large excess may promote the formation of the dimethyl succinate byproduct.

  • Possible Cause 3: Loss of Product During Work-up.

    • Solution: this compound has some solubility in water. When performing aqueous washes, ensure the aqueous phase is saturated with a salt like NaCl (brine) to minimize product loss. Be meticulous during extraction and separation steps.

Problem: Product is Contaminated with Dimethyl Succinate

  • Possible Cause 1: Prolonged Reaction Time or High Temperature.

    • Solution: Over-refluxing can lead to the formation of the diester. Monitor the reaction and stop it once the mono-ester is the major product. An optimal reflux time is often around 1 hour.[1][5]

  • Possible Cause 2: Large Excess of Methanol.

    • Solution: Reduce the amount of methanol used. A molar ratio of succinic anhydride to methanol of approximately 1:1.2 is often sufficient.

  • How to Remove:

    • Solution 1: Aqueous Wash. Dimethyl succinate is less polar than this compound. You can perform an extraction with a non-polar organic solvent (like dichloromethane (B109758) or ether) and a basic aqueous solution (e.g., cold, dilute sodium bicarbonate). The acidic this compound will move to the aqueous phase, while the neutral dimethyl succinate remains in the organic phase. Afterward, re-acidify the aqueous phase and extract the pure this compound.

    • Solution 2: Fractional Distillation. The boiling points of this compound and dimethyl succinate are different enough to allow for separation via fractional distillation under reduced pressure.[4]

Problem: Product is Contaminated with Unreacted Succinic Anhydride/Succinic Acid

  • Possible Cause 1: Insufficient Reaction Time.

    • Solution: Ensure the reaction is heated for an adequate amount of time to allow for complete conversion of the starting material.[1][2]

  • Possible Cause 2: Presence of Water.

    • Solution: Use anhydrous methanol and protect the reaction from atmospheric moisture with a drying tube. Water will hydrolyze succinic anhydride to succinic acid, which reacts more slowly.

  • How to Remove:

    • Solution 1: Trituration with Water. this compound is insoluble in water, whereas succinic acid has some solubility.[1][2] Washing the crude solid product with cold water can effectively remove unreacted succinic acid.[2]

    • Solution 2: Recrystallization. Recrystallization from a suitable solvent, such as an ether/hexane mixture or carbon disulfide, can effectively separate the more polar succinic acid from the desired product.[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (e.g., 40.0 g, 0.4 mol).[1]

  • Reagents: Add anhydrous methanol (e.g., 20 mL, 0.5 mol) to the flask.[1]

  • Reaction: Heat the mixture to reflux using a heating mantle. Continue heating and stirring for approximately 1 hour, or until all the succinic anhydride has dissolved, and the solution becomes homogeneous.[1]

  • Methanol Removal: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.[1][2]

  • Crystallization: Pour the hot, oily residue into a crystallization dish and allow it to cool to room temperature, then in an ice bath to induce crystallization.[1][2]

  • Drying: Collect the resulting white solid and dry it under vacuum to a constant weight. The expected yield is typically high, around 95-96%.[1]

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of ether and dithiocarbonic anhydride has been cited, as has hot carbon disulfide.[3][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows and Logic

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree for impurity identification.

Synthesis_Workflow start_end start_end process process purification purification analysis analysis A Start: Succinic Anhydride + Methanol B Reflux Reaction (~1 hour) A->B C Remove Excess Methanol (Rotary Evaporation) B->C D Crystallize Crude Product C->D E Purification (e.g., Recrystallization) D->E F Purity & Identity Check (NMR, MP) E->F G Pure Mono-methyl Succinate F->G

Caption: Experimental workflow for this compound synthesis.

Impurity_Troubleshooting start start decision decision impurity impurity remedy remedy start_node Analyze Crude Product by ¹H NMR q1 Singlet at ~3.67 ppm (6H integration)? start_node->q1 imp1 Impurity: Dimethyl Succinate Present q1->imp1 Yes q2 Broad peak >10 ppm or peak at ~2.67 ppm? q1->q2 No rem1 Remedy: - Reduce reaction time - Basic aqueous wash imp1->rem1 imp2 Impurity: Succinic Acid Present q2->imp2 Yes q3 Product peaks present but low intensity? q2->q3 No rem2 Remedy: - Ensure anhydrous conditions - Triturate with cold water imp2->rem2 imp3 Problem: Low Yield/ Incomplete Reaction q3->imp3 Yes clean Product is Clean q3->clean No rem3 Remedy: - Increase reflux time - Check reagent purity imp3->rem3

References

Optimizing the concentration of mono-methyl succinate for cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of mono-methyl succinate (B1194679) (MMS) in cell-based experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is mono-methyl succinate (MMS) and how does it work in cells?

A1: this compound is a cell-permeable ester of the Krebs cycle intermediate, succinate. Once inside the cell, it is converted to succinate. Succinate can then enter the mitochondria to fuel oxidative metabolism.[1][2] In specific cell types, such as pancreatic beta-cells, MMS is known to be a potent activator of phosphoinositide hydrolysis and can stimulate insulin (B600854) secretion.[3][4] It has also been shown to specifically stimulate the translation of proinsulin biosynthesis, independent of glucose.[5]

Q2: What is a recommended starting concentration for MMS in cell culture experiments?

A2: The optimal concentration of MMS is highly dependent on the cell type and the specific biological question. For stimulating insulin secretion in pancreatic islets, concentrations in the range of 10-20 mM have been shown to be effective.[6] In studies on proinsulin biosynthesis, 20 mM MMS has been used.[5] For other cell types, particularly those that do not metabolize succinate as readily as pancreatic islets, such as neural cells, the effective concentration may differ.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: While specific solubility information for MMS should be obtained from the supplier, compounds of a similar nature are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8][9] This stock solution is then diluted in cell culture medium to the final desired experimental concentration. It is critical to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

Q4: Can MMS be toxic to cells?

A4: Yes, at high concentrations, the accumulation of intracellular succinate can lead to cytotoxicity. Studies have shown that relatively high concentrations of succinate can cause a loss of cell viability through an apoptotic pathway.[11] Therefore, it is crucial to determine the cytotoxic profile of MMS for your specific cell line using a cell viability assay, such as the MTT or resazurin (B115843) assay.

Troubleshooting Guide

Issue 1: High variability or inconsistent results between experiments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating and mix the cell suspension thoroughly between seeding wells to ensure even cell distribution.[12]
MMS Degradation Prepare fresh dilutions of MMS from a frozen stock for each experiment. For long-term assays, consider replenishing the media with fresh MMS.[12]
Reagent Variability Use reagents, including media and supplements, from the same lot for a set of experiments to minimize batch-to-batch variation.[12]
Variable DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including controls, and remains at a non-toxic level (e.g., ≤ 0.1%).[13][14]

Issue 2: Unexpectedly high levels of cell death observed after MMS treatment.

Potential Cause Recommended Solution
MMS Concentration is Too High Perform a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). Start with a wide range of concentrations to identify the cytotoxic threshold for your specific cell line.[15]
Solvent (DMSO) Toxicity The final concentration of DMSO in your culture medium may be too high. Titrate the DMSO concentration to determine the maximum allowable level that does not impact cell viability.[10] Always use a vehicle control (cells treated with the same concentration of DMSO without MMS).
Cell Line Sensitivity Some cell lines are inherently more sensitive to metabolic perturbations.[11] Consider reducing the incubation time with MMS or using a lower concentration range.

Issue 3: No observable effect after treating cells with MMS.

Potential Cause Recommended Solution
Low MMS Metabolism in Cell Line The cell line you are using may not efficiently metabolize MMS. For example, neural cells have been shown to metabolize succinate methyl esters poorly compared to pancreatic islets.[7] Confirm the metabolic activity of your cells.
MMS Concentration is Too Low The concentration of MMS may be below the threshold required to elicit a biological response. Perform a dose-response experiment with a higher range of concentrations.
Incorrect Assay Endpoint The chosen assay may not be suitable for detecting the effects of MMS in your cell type. MMS is known to affect specific pathways like insulin secretion and proinsulin biosynthesis.[3][5] Ensure your experimental endpoint aligns with the known biological functions of succinate.

Data Summary

Table 1: Recommended Concentration Ranges of this compound (MMS) in Different Experimental Contexts

ApplicationCell TypeEffective Concentration RangeReference(s)
Insulin Secretion Rat Pancreatic Islets10 - 20 mM[3][6]
Proinsulin Biosynthesis Rat Pancreatic Islets20 mM[5]
Metabolic Rescue Mixed Glial Cells6 - 24 mM (as succinate)[2]
General Starting Point Various1 - 20 mMIt is critical to perform a dose-response for each new cell line.

Visualized Workflows and Pathways

G Workflow for Optimizing MMS Concentration A Prepare MMS Stock Solution (e.g., 1M in DMSO) B Determine Non-Toxic DMSO Range (Vehicle Control Titration) A->B C Perform Dose-Response Experiment (e.g., 0.1, 1, 5, 10, 20, 50 mM MMS) B->C D Assess Cell Viability (e.g., MTT or Resazurin Assay) C->D E Identify IC50 and Non-Toxic Concentration Range D->E F Select Concentrations for Functional Assays (Below Cytotoxic Level) E->F G Perform Functional Assay (e.g., Insulin Secretion, Metabolic Assay) F->G H Analyze Data and Determine Optimal MMS Concentration G->H

Caption: A typical experimental workflow for determining the optimal MMS concentration.

G Troubleshooting Logic for MMS Experiments cluster_start cluster_checks cluster_solutions Start Unexpected Experimental Outcome (e.g., High Cell Death, No Effect) A Was a vehicle (DMSO) control included? Start->A B Is the MMS concentration within the reported range? A->B Yes SolA1 Run experiment with proper vehicle controls. A->SolA1 No C Has a cell viability assay been performed? B->C Yes SolB1 Perform dose-response experiment. B->SolB1 No SolC1 Determine IC50 to find non-toxic concentration. C->SolC1 No SolA2 Compare MMS-treated to vehicle control. C->SolA2 Yes

Caption: A decision tree to troubleshoot common issues in MMS experiments.

G Simplified MMS Signaling in Pancreatic β-Cells MMS_ext MMS (extracellular) MMS_int MMS (intracellular) MMS_ext->MMS_int Membrane Transport Succinate Succinate MMS_int->Succinate Esterase Mitochondrion Mitochondrion Succinate->Mitochondrion Metabolism PI_hydrolysis Phosphoinositide Hydrolysis Succinate->PI_hydrolysis ATP ↑ ATP Mitochondrion->ATP Insulin Insulin Secretion ATP->Insulin PKC ↑ Protein Kinase C PI_hydrolysis->PKC PKC->Insulin

Caption: A simplified diagram of MMS-induced signaling pathways in insulin secretion.

Experimental Protocols

Protocol 1: Preparation of a 1M this compound Stock Solution

This protocol is a general guideline. Refer to the manufacturer's instructions for specific solubility information.

  • Materials :

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure :

    • Briefly centrifuge the vial of lyophilized MMS to ensure the powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), aseptically add the required volume of DMSO to achieve a 1M stock concentration.

    • Vortex thoroughly until the MMS is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining MMS Cytotoxicity using a Resazurin-Based Viability Assay
  • Cell Seeding :

    • Seed your cells of interest in a 96-well, clear, flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[15]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment :

    • Prepare serial dilutions of your MMS stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" (medium with the highest final concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MMS or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

  • Resazurin Assay :

    • After the incubation period, add 10 µL of a 0.2 mg/ml resazurin solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis :

    • Subtract the background fluorescence (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the MMS concentration to determine the IC₅₀ value.

References

Troubleshooting low yield in the esterification of succinic acid to mono-methyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of Succinic Acid to Mono-methyl Succinate (B1194679)

Welcome to the technical support center for the synthesis of mono-methyl succinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the partial esterification of succinic anhydride (B1165640) with methanol (B129727). This approach is often preferred over the direct esterification of succinic acid because it is more selective in producing the monoester and minimizes the formation of the di-ester byproduct, dimethyl succinate.[1] The reaction involves the ring-opening of succinic anhydride through a nucleophilic attack by methanol on one of the carbonyl carbons.[1][2]

Q2: What is a typical yield for the synthesis of this compound from succinic anhydride and methanol?

A2: Under optimized conditions, yields for this reaction are generally high, often ranging from 93% to 96%.[3][4]

Q3: What are the key physical properties of this compound?

A3: this compound is typically a white crystalline solid at room temperature.[4][5] It has a melting point in the range of 54-59°C and a boiling point of approximately 151°C at 20 mm Hg.[4][5] It is soluble in organic solvents like alcohols, ethers, and benzene (B151609) but is not soluble in water.[4][5]

Q4: Is a catalyst required for the reaction between succinic anhydride and methanol?

A4: While the reaction can proceed without a catalyst, the use of a catalyst can improve reaction rates.[1] For more challenging esterifications, particularly with sterically hindered alcohols, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can be used.[6] Some methods also employ basic catalysts such as sodium acetate (B1210297) or potassium carbonate.[6] For the esterification of succinic acid, acid catalysts are often employed.[7]

Troubleshooting Guide for Low Yield

Issue 1: The reaction does not seem to be proceeding, or the conversion is very low.

Possible Cause 1: Purity of Reactants

  • Question: Are you certain about the purity of your succinic anhydride and methanol?

  • Explanation: Succinic anhydride can hydrolyze to succinic acid in the presence of moisture. Methanol should be anhydrous, as water can inhibit the esterification process.[8]

  • Recommendation: Use freshly opened or properly stored succinic anhydride. Ensure you are using a dry grade of methanol.

Possible Cause 2: Inadequate Reaction Temperature or Time

  • Question: What are your reaction temperature and duration?

  • Explanation: The reaction typically requires heating. Most protocols suggest refluxing the mixture of succinic anhydride and methanol.[3][4] Insufficient heat or reaction time can lead to incomplete conversion.

  • Recommendation: Ensure the reaction mixture reaches and maintains reflux temperature. A typical reaction time is around 1 hour.[4]

Issue 2: The yield of this compound is lower than expected, with significant amounts of unreacted starting material.

Possible Cause 1: Suboptimal Stoichiometry

  • Question: What is the molar ratio of methanol to succinic anhydride in your reaction?

  • Explanation: While the stoichiometry is 1:1, using a slight excess of methanol can help drive the reaction to completion.[3]

  • Recommendation: Consider using a molar ratio of methanol to succinic anhydride of approximately 1.2:1.[3]

Possible Cause 2: Premature Precipitation

  • Question: Did a solid precipitate out of the reaction mixture before the reaction was complete?

  • Explanation: If the concentration of reactants is too high, the product may precipitate prematurely, especially if the reaction is cooled too early, which can halt the reaction.

  • Recommendation: Ensure adequate stirring and maintain the reaction temperature until the reaction is complete.

Issue 3: A significant amount of dimethyl succinate is being formed as a byproduct.

Possible Cause: Use of Succinic Acid as Starting Material with Excess Methanol and Harsh Conditions

  • Question: Are you using succinic acid instead of succinic anhydride as your starting material?

  • Explanation: The direct esterification of succinic acid with a large excess of methanol, especially under strong acid catalysis, is more likely to lead to the formation of the diester, dimethyl succinate.[9][10]

  • Recommendation: To favor the formation of the mono-ester, it is best to use succinic anhydride as the starting material. If using succinic acid, carefully control the stoichiometry of the alcohol and the reaction conditions.

Issue 4: Difficulty in isolating the product during workup.

Possible Cause 1: Inefficient Extraction

  • Question: What is your workup and purification procedure?

  • Explanation: A common workup procedure involves removing excess methanol under reduced pressure, followed by crystallization of the crude product.[3][4] An alternative method for similar compounds involves diluting the reaction mixture with an organic solvent and washing with a saturated sodium bicarbonate solution to extract the acidic mono-ester into the aqueous layer.[1] The aqueous layer is then acidified to precipitate the product.[1]

  • Recommendation: If direct crystallization is not yielding a pure product, consider an acid-base extraction to separate the acidic this compound from non-acidic impurities.

Possible Cause 2: Incomplete Precipitation

  • Question: Are you cooling the residue sufficiently after removing the excess methanol?

  • Explanation: The product is crystallized by cooling the residue after the removal of excess methanol.[3] Insufficient cooling will result in a lower yield of the isolated solid.

  • Recommendation: Use an ice bath to ensure complete crystallization of the this compound.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1Method 2
Starting Material Succinic AnhydrideSuccinic Anhydride
Reagent Dry MethanolAnhydrous Methanol
Molar Ratio (Anhydride:Methanol) 1 : 1.21 : 1.25 (approx.)
Reaction Temperature Reflux (Steam Bath)Reflux
Reaction Time ~45 minutes1 hour
Reported Yield 93.6%[3]95-96%[4]

Experimental Protocols

Key Experiment: Synthesis of this compound from Succinic Anhydride

This protocol is a generalized procedure based on commonly cited methods.

Materials:

  • Succinic anhydride

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Rotary evaporator

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, combine succinic anhydride and anhydrous methanol. A typical ratio is 1 mole of succinic anhydride to 1.2-1.25 moles of methanol.[3][4]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[3][4]

  • Continue heating at reflux for approximately 45 minutes to 1 hour. The reaction is typically complete when all the succinic anhydride has dissolved and a homogeneous solution is formed.[3][4]

  • After the reaction is complete, allow the mixture to cool slightly and then remove the excess methanol under reduced pressure using a rotary evaporator.[3][4]

  • Cool the resulting residue in an ice bath to induce crystallization of the this compound.[3]

  • Collect the white precipitate by filtration.

  • The collected solid can be triturated with water and then dried under vacuum to a constant weight to afford the purified this compound.[3]

Visualizations

Esterification_Workflow General Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Succinic Anhydride Succinic Anhydride Combine_and_Reflux Combine and Reflux (~1 hour) Succinic Anhydride->Combine_and_Reflux Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Combine_and_Reflux Remove_Methanol Remove Excess Methanol (Rotary Evaporation) Combine_and_Reflux->Remove_Methanol Crystallize Crystallize on Ice Bath Remove_Methanol->Crystallize Filter_and_Dry Filter and Dry Crystallize->Filter_and_Dry Product This compound Filter_and_Dry->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Conversion Check for Unreacted Starting Material Start->Check_Conversion Check_Byproducts Analyze for Byproducts (e.g., Dimethyl Succinate) Start->Check_Byproducts Check_Workup Review Workup and Purification Procedure Start->Check_Workup Impure_Reactants Impure Reactants? (e.g., water in methanol) Check_Conversion->Impure_Reactants High Amount Wrong_Starting_Material Using Succinic Acid instead of Anhydride? Check_Byproducts->Wrong_Starting_Material High Amount Inefficient_Purification Inefficient Precipitation or Extraction? Check_Workup->Inefficient_Purification Reaction_Conditions Incorrect Reaction Conditions? Impure_Reactants->Reaction_Conditions No Solution_Reactants Use Anhydrous Reagents Impure_Reactants->Solution_Reactants Yes Stoichiometry Incorrect Stoichiometry? Reaction_Conditions->Stoichiometry No Solution_Conditions Ensure Proper Reflux and Reaction Time Reaction_Conditions->Solution_Conditions Yes Solution_Stoichiometry Use Slight Excess of Methanol Stoichiometry->Solution_Stoichiometry Yes Solution_Starting_Material Use Succinic Anhydride for Selectivity Wrong_Starting_Material->Solution_Starting_Material Yes Solution_Purification Ensure Complete Cooling; Consider Acid-Base Extraction Inefficient_Purification->Solution_Purification Yes

Caption: Decision tree for troubleshooting low yield.

References

Strategies to prevent the hydrolysis of mono-methyl succinate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mono-Methyl Succinate (B1194679) Stability

Welcome to the technical support center for mono-methyl succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the hydrolysis of this compound.

Issue Potential Cause Recommended Solution
Loss of Potency or Purity Over Time Hydrolysis of the ester linkage due to the presence of moisture. This is accelerated by acidic or basic conditions and elevated temperatures.[1][2]Store in a tightly sealed container in a cool, dry place. Consider the use of desiccants. For solutions, use anhydrous solvents and prepare fresh.
Unexpected pH Shift in Solution Formation of succinic acid as a hydrolysis product, which is acidic.Monitor the pH of your solution over time. If a pH shift is a concern for your application, consider using a buffered solution.
Inconsistent Experimental Results Degradation of this compound stock solutions.Prepare fresh stock solutions for each experiment or validate the stability of your stock solution under your specific storage conditions using the analytical methods provided below.
Formation of Precipitate Succinic acid, a hydrolysis product, may have different solubility characteristics than this compound in your solvent system.Characterize the precipitate to confirm its identity. If it is succinic acid, this indicates significant hydrolysis. Review storage conditions and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of succinic acid and methanol.[1][2] This process can be catalyzed by the presence of acids or bases and is accelerated by increased temperatures.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep it in a tightly closed container to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.

Q3: How does pH affect the stability of this compound in solution?

A3: Both acidic and basic conditions can catalyze the hydrolysis of this compound.[1] The rate of hydrolysis is generally higher at pH values significantly above or below neutral (pH 7). For applications requiring the use of this compound in solution, it is advisable to use a buffered system to maintain a stable pH. The optimal pH for stability is typically near neutral, but this should be determined experimentally for your specific conditions.

Q4: Can I use stabilizers to prevent the hydrolysis of this compound?

A4: Yes, various stabilizers can be employed to inhibit ester hydrolysis. These include:

  • Carbodiimides: These compounds can react with carboxylic acids, which can be formed during initial hydrolysis, thereby preventing autocatalytic degradation.

  • Antioxidants: While hydrolysis is the primary concern, oxidative degradation can also occur. Antioxidants can help mitigate this.

  • Chelating Agents: Metal ions can sometimes catalyze hydrolysis. Chelating agents like EDTA can sequester these ions.

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with your specific application.

Q5: How can I monitor the degradation of this compound?

A5: The degradation of this compound can be monitored by quantifying its concentration and the appearance of its primary degradation product, succinic acid, over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for monitoring the degradation without the need for identical reference standards for the degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify the amount of this compound and its primary hydrolysis product, succinic acid, to assess stability.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Succinic acid reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for separating the acidic analyte and product. A common starting point is a buffered aqueous phase with an organic modifier. For example, a mobile phase of 20 mM potassium dihydrogen phosphate (B84403) (adjusted to pH 2.5 with phosphoric acid) and acetonitrile (e.g., in a 95:5 v/v ratio) can be effective. The low pH ensures that both this compound and succinic acid are in their protonated forms, leading to better retention and peak shape on a C18 column.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound and succinic acid reference standards in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the this compound sample to be tested in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with the prepared mobile phase.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (where both compounds have some absorbance).

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak areas for this compound and succinic acid.

  • Quantification: Construct calibration curves by plotting the peak area versus the concentration for both the this compound and succinic acid standards. Use the regression equation from the calibration curve to determine the concentration of each compound in the test samples.

Protocol 2: Accelerated Stability Testing

Objective: To rapidly assess the stability of this compound under elevated temperature and humidity conditions to predict its long-term stability.

Materials:

  • Stability chamber capable of controlling temperature and relative humidity (RH).

  • Glass vials with airtight seals.

  • This compound samples.

  • HPLC system for analysis (as described in Protocol 1).

Procedure:

  • Sample Preparation: Place a known quantity of this compound into several glass vials and seal them.

  • Initial Analysis (Time Zero): Analyze a subset of the samples at the beginning of the study (t=0) using the HPLC method described in Protocol 1 to determine the initial purity.

  • Storage Conditions: Place the remaining vials in a stability chamber set to accelerated conditions. Common conditions include:

    • 40 °C / 75% RH

    • 50 °C / 75% RH

  • Time Points: Pull samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples using the HPLC method to quantify the remaining this compound and the amount of succinic acid formed.

  • Data Analysis: Plot the concentration of this compound versus time for each storage condition. This data can be used to determine the degradation rate constant (k) under each condition. The relationship between the degradation rate and temperature can be modeled using the Arrhenius equation to predict the shelf-life at normal storage conditions (e.g., 25 °C).

Data Presentation

The quantitative data from stability studies should be summarized in tables for easy comparison.

Table 1: Example Stability Data for this compound at 40 °C / 75% RH

Time (Weeks)This compound (%)Succinic Acid (%)
099.8< 0.1
198.51.2
297.12.5
494.54.9
889.29.8

Table 2: Example Degradation Rate Constants at Different Temperatures

Temperature (°C)Rate Constant (k) (week⁻¹)
400.014
500.045
600.135

Note: The data presented in these tables are for illustrative purposes only. Actual data must be generated experimentally.

Visualizations

Hydrolysis of this compound

MMS This compound SA Succinic Acid MMS->SA Hydrolysis Methanol Methanol MMS->Methanol Water Water (H₂O) Water->SA Water->Methanol Catalyst Acid or Base (Catalyst) Catalyst->SA Catalyst->Methanol cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Mono-Methyl Succinate Samples Store Store at Controlled Temperature & Humidity Prep->Store Analyze Analyze Samples at Predetermined Time Points Store->Analyze Quantify Quantify MMS and Succinic Acid (HPLC/qNMR) Analyze->Quantify Data Determine Degradation Rate Quantify->Data Predict Predict Shelf-Life (Arrhenius Equation) Data->Predict Hydrolysis Rate of Hydrolysis Temp Temperature Temp->Hydrolysis Increases pH pH (Acidity/Basicity) pH->Hydrolysis Increases at extremes Moisture Moisture Availability Moisture->Hydrolysis Increases Stabilizers Presence of Stabilizers Stabilizers->Hydrolysis Decreases

References

Overcoming challenges in the purification of mono-methyl succinate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of mono-methyl succinate (B1194679). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the chromatographic purification of mono-methyl succinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in crude this compound typically arise from the synthesis process and include:

  • Unreacted Starting Materials: Residual succinic acid and methanol.

  • Diester Byproduct: Dimethyl succinate, formed by the esterification of both carboxylic acid groups of succinic acid.

  • Residual Catalyst: Acid or base catalysts used during the synthesis.

  • Solvent Residues: Solvents used in the reaction or workup procedures.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A combination of techniques is often the most effective approach:

  • Solvent Extraction: An initial acid-base extraction is useful for removing the bulk of unreacted succinic acid.

  • Silica (B1680970) Gel Column Chromatography: This is the most common method for separating this compound from the less polar dimethyl succinate and other non-polar impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final polishing of this compound to achieve high purity and for accurate purity analysis.[2][3]

Q3: Why is it challenging to separate this compound and dimethyl succinate?

A3: The separation is challenging due to the similar polarities of the two compounds. However, the free carboxylic acid group on this compound makes it significantly more polar than the diester, which allows for separation on polar stationary phases like silica gel.[1] A shallow gradient elution during column chromatography can improve the separation.[1]

Q4: How can I monitor the purity of fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing your pure product. HPLC can also be used for more quantitative assessment of fraction purity.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Separation of this compound and Dimethyl Succinate on a Silica Gel Column
  • Potential Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve the two compounds effectively.

  • Recommended Solution:

    • Optimize the Solvent System: Use a less polar solvent system to increase the retention of both compounds on the silica gel, which can enhance separation. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Start with a low percentage of the more polar solvent (ethyl acetate) and gradually increase the polarity (gradient elution).[1]

    • Shallow Gradient: Employ a very shallow gradient of the polar solvent to maximize the resolution between the mono- and di-ester peaks.[1]

Issue 2: Peak Tailing of this compound in Reversed-Phase HPLC
  • Potential Cause 1: Secondary Interactions with Silica Support. The free carboxylic acid group of this compound can interact with residual silanol (B1196071) groups on the surface of the silica-based stationary phase, leading to peak tailing.

  • Recommended Solution 1:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize these secondary interactions.

    • Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor.[2] To ensure the carboxylic acid is in its protonated, non-ionized form, the mobile phase pH should be at least 1.5-2 units below the pKa of this compound (pKa is similar to succinic acid's first pKa, ~4.2).[2] A mobile phase pH of 2.5-3.0 is recommended, which can be achieved by adding a small amount of an acid like phosphoric acid or formic acid.[2]

  • Potential Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak distortion, including tailing.

  • Recommended Solution 2: Dilute your sample and re-inject.

Issue 3: this compound Does Not Elute from the Silica Gel Column
  • Potential Cause: The carboxylic acid group of this compound can interact very strongly with the acidic silica gel, causing it to be irreversibly adsorbed.[1]

  • Recommended Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., ethyl acetate in a hexane/ethyl acetate system).[1]

    • Add an Acidic Modifier: To reduce the strong interaction between the acidic analyte and the acidic silica gel, add a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to your mobile phase.[1] This will help to keep the this compound protonated and reduce its affinity for the stationary phase.

Data Presentation

The following table provides illustrative data for the purification of a mono-ester of succinic acid. Actual yields and purities for this compound may vary depending on the specific experimental conditions.

Purification MethodStarting MaterialKey Impurities RemovedIllustrative Purity AchievedIllustrative Yield
Solvent Extraction (Acid-Base) Crude Reaction MixtureUnreacted Succinic Acid, Catalyst>90%~85-90%
Silica Gel Column Chromatography Post-Extraction CrudeDimethyl Succinate>98%~70-80%
Reversed-Phase HPLC Partially Purified ProductTrace Impurities>99.5%~90-95% (of loaded material)

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a solvent like dichloromethane (B109758) and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low-polarity solvent system, for example, 95:5 (v/v) hexane:ethyl acetate.

    • Gradually increase the polarity of the mobile phase. A suggested gradient could be increasing the ethyl acetate percentage in 2-5% increments.

    • This will elute the less polar dimethyl succinate first, followed by the more polar this compound.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Instrumentation: An HPLC system equipped with a UV detector is suitable.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2][3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.[3]

    • Mobile Phase B: Acetonitrile.

    • A gradient elution is often effective. A good starting point is a linear gradient from 10% to 90% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a low wavelength, typically around 210 nm, is necessary as the chromophore is weak.[2][3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.[3]

Visualizations

PurificationWorkflow Crude Crude this compound (contains Succinic Acid, Dimethyl Succinate) Extraction Acid-Base Extraction Crude->Extraction Removes Succinic Acid ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom Separates Dimethyl Succinate HPLC Reversed-Phase HPLC ColumnChrom->HPLC Final Polishing PureProduct Pure this compound (>99.5%) HPLC->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingPeakTailing Start Peak Tailing Observed in HPLC? CheckpH Is Mobile Phase pH 2.5 - 3.0? Start->CheckpH AdjustpH Adjust pH with Phosphoric/Formic Acid CheckpH->AdjustpH No CheckColumn Using an End-Capped Column? CheckpH->CheckColumn Yes AdjustpH->CheckpH SwitchColumn Switch to an End-Capped C18/C8 Column CheckColumn->SwitchColumn No CheckConc Is Sample Concentration Too High? CheckColumn->CheckConc Yes SwitchColumn->CheckColumn DiluteSample Dilute Sample and Re-inject CheckConc->DiluteSample Yes Resolved Peak Shape Improved CheckConc->Resolved No DiluteSample->Resolved

Caption: A troubleshooting guide for addressing peak tailing in HPLC analysis.

References

Technical Support Center: Managing Mono-Methyl Succinate Acidity in pH-Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the acidity of mono-methyl succinate (B1194679) in pH-sensitive experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is mono-methyl succinate and why is managing its acidity important?

Q2: How do I prepare a stock solution of this compound?

Given its limited water solubility, a concentrated stock solution can be prepared by dissolving this compound in a small amount of a suitable organic solvent like ethanol (B145695) or by carefully neutralizing it with a base such as sodium hydroxide (B78521) (NaOH) to form the more soluble sodium salt.

Q3: How can I calculate the amount of this compound and base needed to achieve a specific pH?

The Henderson-Hasselbalch equation is a fundamental tool for estimating the pH of a buffer solution. The equation is as follows:

pH = pKa + log₁₀([A⁻]/[HA])

Where:

  • pH is the desired pH of the buffer.

  • pKa is the acid dissociation constant of this compound (~4.42).

  • [A⁻] is the molar concentration of the conjugate base (the deprotonated form, sodium this compound).

  • [HA] is the molar concentration of the acid (the protonated form, this compound).

By rearranging this equation, you can determine the required ratio of the conjugate base to the acid to achieve your target pH.

Q4: What are the potential impacts of pH fluctuations on my experiments?

Changes in extracellular pH can have profound effects on cellular processes. For instance, altered pH can impact the activity of enzymes and ion channels, influence cell proliferation and metabolism, and trigger specific signaling pathways. Some known pH-sensitive signaling pathways include the p38-MAPK pathway and the Notch signaling pathway.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₈O₄[4][7][8]
Molecular Weight 132.11 g/mol [7][8][9]
pKa ~4.42[2][4][6]
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble/insoluble in water; Soluble in alcohols, ethers, and benzene.[1][2][3][10][11]
Storage Store in a dry, cool, and well-ventilated place.[4][12][13][14]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution (pH 7.4)

This protocol describes the preparation of a 100 mM stock solution of sodium this compound at a physiological pH.

Materials:

  • This compound (MW: 132.11 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Nuclease-free water

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage tubes

Procedure:

  • Weighing: Weigh out 1.321 g of this compound.

  • Initial Dissolution: Add the this compound to 80 mL of nuclease-free water in a sterile beaker with a magnetic stir bar. The solution will be acidic and the compound may not fully dissolve.

  • pH Adjustment: While stirring, slowly add 1 M NaOH dropwise to the solution. Monitor the pH continuously with a calibrated pH meter.

  • Titration to Target pH: Continue adding NaOH until the pH of the solution reaches 7.4. As the pH approaches the pKa (around 4.42), the this compound will dissolve as it is converted to its more soluble sodium salt.

  • Final Volume Adjustment: Once the pH is stable at 7.4, transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with nuclease-free water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the sterile stock solution into sterile tubes and store at -20°C.

Troubleshooting Guide

Problem Possible Cause Solution
Cell culture medium turns yellow after adding this compound. The acidic nature of this compound is lowering the pH of the medium.1. Prepare a pH-adjusted stock solution of this compound as described in Protocol 1.2. Use a lower concentration of this compound if experimentally feasible.3. Incorporate an additional buffering agent, such as HEPES, into your cell culture medium.
Precipitate forms in the medium after adding the stock solution. The concentration of this compound exceeds its solubility at the final pH and temperature.1. Ensure the pH of the stock solution is properly adjusted before adding it to the medium.2. Warm the medium to 37°C before adding the stock solution.3. Add the stock solution slowly while gently swirling the medium.
Inconsistent experimental results. Fluctuations in the pH of the experimental medium.1. Regularly calibrate your pH meter.2. Measure the pH of the final experimental medium after all components have been added.3. Prepare fresh pH-adjusted stock solutions frequently.

Visualizations

Experimental_Workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment weigh Weigh Mono-Methyl Succinate dissolve Dissolve in Water weigh->dissolve adjust_ph Adjust pH with NaOH to 7.4 dissolve->adjust_ph add_to_medium Add Stock to Experimental Medium adjust_ph->add_to_medium Sterile Filter run_experiment Perform pH-Sensitive Experiment add_to_medium->run_experiment analyze Analyze Results run_experiment->analyze

Caption: Workflow for preparing and using this compound.

Troubleshooting_Logic Troubleshooting pH Issues start Problem: pH Instability check_stock Is the stock solution pH-adjusted? start->check_stock check_medium Is the final medium pH correct? check_stock->check_medium Yes solution1 Prepare a pH-adjusted stock solution. check_stock->solution1 No solution2 Adjust final medium pH. Consider adding HEPES. check_medium->solution2 No end Problem Resolved check_medium->end Yes solution1->start solution2->start

Caption: Logic for troubleshooting pH instability.

Signaling_Pathway pH-Sensitive Signaling Pathways pH_change Extracellular pH Change p38_mapk p38-MAPK Pathway pH_change->p38_mapk notch Notch Pathway pH_change->notch cellular_response Altered Cellular Responses p38_mapk->cellular_response notch->cellular_response

References

Validation & Comparative

A Comparative Analysis of Mono-methyl Succinate and Dimethyl Succinate on Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of mono-methyl succinate (B1194679) (MMS) and dimethyl succinate (DMS) on insulin (B600854) release from pancreatic β-cells. The information presented is collated from peer-reviewed scientific literature and includes supporting experimental data and detailed methodologies to aid in the design and interpretation of future studies in the field of diabetes and metabolic research.

Executive Summary

Both mono-methyl succinate and dimethyl succinate are potent stimulators of insulin secretion from pancreatic islets. As membrane-permeable esters of the Krebs cycle intermediate, succinate, they can enter the β-cell and augment mitochondrial metabolism, a key driver of insulin release. While both compounds elicit a robust insulinotropic response, their efficacy and the nuances of their mechanisms present distinct profiles. This guide explores these differences and similarities, providing a comprehensive overview for researchers.

Quantitative Data Summary

ParameterThis compound (MMS)Dimethyl Succinate (DMS)Key Findings & Citations
Potency Stimulates insulin release in a concentration-dependent manner, typically effective in the 2-20 mM range.[1]Also a potent secretagogue, with a 10 mM concentration triggering an equivalent insulin response to 10 mM MMS.Both esters are potent stimulators of insulin release.[2] On a molar basis, the stimulation of insulin release by succinic acid esters is approximately twice that caused by D-glucose.[2]
Insulin Release Kinetics Induces a biphasic pattern of insulin release, with a prominent first phase and a smaller, sustained second phase.[1][3]Induces a biphasic pattern of insulin release.The biphasic release pattern is characteristic of nutrient-stimulated insulin secretion.
Efficacy vs. Glucose At 20 mM, the first-phase insulin release is comparable to that of 20 mM glucose, while the second phase is approximately 20% of the glucose-induced response.[1]The insulinotropic action is accompanied by respiratory and biosynthetic responses characteristic of nutrient-stimulated insulin release.While potent, the second phase of insulin release stimulated by MMS is less pronounced than that of glucose.[1]
Metabolic Fate Hydrolyzed intracellularly to succinate and methanol. The succinate then enters the Krebs cycle.Hydrolyzed intracellularly to succinate and methanol.[4]Both esters act as "pro-drugs" for intracellular succinate.
Species Specificity Potent secretagogue in rat pancreatic islets.[5]Potent secretagogue in rat pancreatic islets, but does not stimulate insulin release in mouse islets.[5]The lack of effect in mouse islets is attributed to the absence of the enzyme malic enzyme, which is necessary for the complete metabolism of succinate to generate signaling molecules for insulin release.[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Succinate Ester-Induced Insulin Secretion

G cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell cluster_mito Mitochondrion MMS Mono-methyl Succinate MMS_in MMS MMS->MMS_in Diffusion DMS Dimethyl Succinate DMS_in DMS DMS->DMS_in Diffusion Esterase Esterases MMS_in->Esterase DMS_in->Esterase Succinate Succinate Esterase->Succinate Methanol Methanol Esterase->Methanol Krebs Krebs Cycle Succinate->Krebs ETC Electron Transport Chain (ETC) Krebs->ETC ATP ↑ ATP/ADP Ratio ETC->ATP K_ATP KATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis

Caption: Intracellular signaling cascade initiated by succinate esters.

Experimental Workflow for Islet Perifusion Assay

G cluster_prep Islet Preparation cluster_perifusion Perifusion Protocol cluster_analysis Data Analysis Isolate Isolate Pancreatic Islets (Collagenase Digestion) Culture Culture Islets Overnight Isolate->Culture Load Load Islets into Perifusion Chamber Culture->Load Equilibrate Equilibrate with Basal Glucose (e.g., 2.8 mM) Load->Equilibrate Stimulate Stimulate with Succinate Ester (e.g., 10 mM MMS or DMS) Equilibrate->Stimulate Collect Collect Perifusate Fractions at Intervals Stimulate->Collect Measure Measure Insulin Concentration (ELISA/RIA) Collect->Measure Plot Plot Insulin Release vs. Time Measure->Plot Analyze Analyze Biphasic Release Profile Plot->Analyze

Caption: Workflow for assessing dynamic insulin secretion.

Experimental Protocols

Isolation and Culture of Rat Pancreatic Islets

Objective: To obtain viable pancreatic islets for in vitro insulin secretion assays.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Histopaque-1077

  • Syringes and needles (27-30 gauge)

  • Dissection tools

  • Centrifuge

  • Petri dishes

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Anesthetize and euthanize a male Wistar or Sprague-Dawley rat according to institutional guidelines.

  • Expose the pancreas and cannulate the common bile duct.

  • Perfuse the pancreas with cold HBSS containing collagenase P until the tissue is distended.

  • Excise the pancreas and incubate it in a 37°C water bath for a duration optimized for the specific collagenase lot to digest the exocrine tissue.

  • Mechanically disrupt the digested tissue by gentle shaking.

  • Wash the digest with cold HBSS and purify the islets from the acinar and ductal tissue by density gradient centrifugation using Histopaque-1077.

  • Collect the islets from the interface of the gradient and wash them with HBSS.

  • Hand-pick the islets under a stereomicroscope to ensure high purity.

  • Culture the isolated islets overnight in RPMI-1640 medium in a CO₂ incubator to allow for recovery before experimentation.

Dynamic Insulin Secretion (Perifusion) Assay

Objective: To measure the kinetics of insulin release from pancreatic islets in response to stimulation with succinate esters.

Materials:

  • Perifusion system with a temperature-controlled chamber (37°C)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% bovine serum albumin (BSA) and appropriate glucose concentrations. The composition of the KRB buffer is typically (in mM): 115 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 24 NaHCO₃, and 10 HEPES, pH 7.4.

  • Stock solutions of this compound and dimethyl succinate.

  • Fraction collector.

  • Insulin enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

Procedure:

  • Prepare KRB buffers with basal (e.g., 2.8 mM) and stimulating concentrations of glucose, as well as KRB buffer containing the desired concentrations of MMS or DMS.

  • Place a group of size-matched islets (typically 50-100) into the perifusion chamber.

  • Perifuse the islets with KRB buffer containing basal glucose for a pre-incubation period (e.g., 30-60 minutes) to establish a stable baseline of insulin secretion.

  • Switch the perifusion to the KRB buffer containing the stimulating agent (MMS or DMS) for a defined period (e.g., 30 minutes).

  • Following the stimulation period, switch back to the basal glucose KRB buffer to observe the return to baseline.

  • Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment using a fraction collector.

  • Store the collected fractions at -20°C until insulin measurement.

  • Quantify the insulin concentration in each fraction using an ELISA or RIA kit.

  • Plot the insulin secretion rate (e.g., ng/islet/min) against time to visualize the biphasic release profile.

Conclusion

This compound and dimethyl succinate are valuable tools for investigating the mechanisms of nutrient-stimulated insulin secretion. Both compounds effectively bypass the early steps of glycolysis to directly fuel mitochondrial metabolism, leading to a potent insulinotropic response in rat pancreatic islets. While their overall potency at certain concentrations appears to be similar, subtle differences in their metabolic handling and the resulting signaling cascades may exist and warrant further investigation. A key consideration for researchers is the pronounced species-specificity, with these esters being ineffective in mouse islets. This highlights the importance of selecting the appropriate animal model for studies involving these compounds. Future research focusing on a direct, comprehensive dose-response comparison of MMS and DMS would be highly beneficial for a more complete understanding of their relative insulinotropic capacities.

References

The Permeability Challenge: A Comparative Analysis of Succinate Esters for Cellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of molecules into cells is a perpetual hurdle. Succinic acid, a key metabolite in the tricarboxylic acid (TCA) cycle, holds therapeutic promise but is hindered by its low cell membrane permeability. To overcome this, succinate (B1194679) esters are widely employed as prodrugs. This guide provides a comparative analysis of the cell permeability of different succinate esters, supported by available experimental data and detailed methodologies.

Succinate esters are designed to mask the polar carboxyl groups of succinic acid, increasing its lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, endogenous esterases are expected to hydrolyze the ester bonds, releasing succinate to exert its biological effects. However, the efficiency of this process can vary significantly depending on the chemical nature of the ester. This analysis focuses on commonly used succinate esters, including dimethyl succinate, diethyl succinate, and more complex prodrugs like diacetoxymethyl succinate.

Comparative Permeability of Succinate Esters

Succinate EsterCommon Name(s)Molecular FormulaMolecular Weight ( g/mol )Cell Permeability SummaryQuantitative Data (Papp in cm/s)
Succinic acid-C₄H₆O₄118.09Very low cell permeability.Not applicable
Dimethyl succinateDMSC₆H₁₀O₄146.14Generally considered cell-permeable, but some studies report limited or no effect in certain cell types, suggesting its permeability may be modest or cell-type dependent.[1]Not explicitly found in the searched literature.
Diethyl succinateDESC₈H₁₄O₄174.19Described as a cell-permeable form of succinate used to study the effects of intracellular succinate.[2][3]Not explicitly found in the searched literature.
Dibutyl succinateDBSC₁₂H₂₂O₄230.30Limited direct data on cell permeability is available in the context of cellular delivery studies. Its higher lipophilicity compared to dimethyl and diethyl esters would theoretically favor passive diffusion.Not explicitly found in the searched literature.
Diacetoxymethyl succinateNV118C₁₀H₁₄O₈262.21A more complex prodrug designed for enhanced cell permeability and intracellular release of succinate. It has been shown to effectively increase intracellular succinate levels and rescue mitochondrial respiration.[1][4]Not explicitly found in the searched literature, but its efficacy suggests higher permeability than simple alkyl esters.

Experimental Protocols

To quantitatively assess and compare the cell permeability of different succinate esters, standardized in vitro assays are essential. The Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption.

Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of succinate esters across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Succinate ester compounds to be tested

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Differentiation: Caco-2 cells are seeded onto the apical side of the Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • The cell monolayers are washed with pre-warmed transport buffer.

    • The test succinate ester, dissolved in transport buffer at a known concentration, is added to the apical (donor) compartment.

    • Fresh transport buffer is added to the basolateral (receiver) compartment.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, samples are collected from the basolateral compartment and the concentration of the succinate ester is quantified.

  • Transport Experiment (Basolateral to Apical - B to A): The same procedure is followed, but the test compound is added to the basolateral compartment, and samples are collected from the apical compartment. This helps to identify if active efflux transporters are involved.

  • Quantification: The concentration of the succinate ester in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³)

Cellular Uptake and Hydrolysis Assay

Objective: To measure the intracellular concentration of succinate esters and their rate of hydrolysis to succinate.

Procedure:

  • Cells of interest are seeded in multi-well plates.

  • Cells are treated with the succinate ester at various concentrations and for different time points.

  • After incubation, the medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cells are lysed, and the intracellular concentrations of both the succinate ester and free succinate are quantified by LC-MS/MS.

Cellular Uptake and Metabolic Fate

The overall efficacy of a succinate ester prodrug depends not only on its ability to cross the cell membrane but also on its subsequent intracellular hydrolysis to release succinate.

Cellular Uptake and Action of Succinate Esters cluster_cell cluster_mito extracellular Extracellular Space cell_membrane Cell Membrane esterases Intracellular Esterases intracellular Intracellular Space succinate_ester Succinate Ester (e.g., Dimethyl Succinate) succinate_ester->cell_membrane Passive Diffusion succinate Succinate esterases->succinate Hydrolysis tca_cycle TCA Cycle succinate->tca_cycle Metabolism mitochondrion Mitochondrion

Cellular processing of succinate esters.

Once inside the cell, succinate esters are hydrolyzed by intracellular esterases to release succinate.[5] This liberated succinate can then enter the mitochondria and participate in the TCA cycle, influencing cellular respiration and signaling pathways. The rate of hydrolysis is a critical factor; if it is too slow, the prodrug may be effluxed from the cell before it can be activated.

Experimental Workflow for Permeability Screening

A logical workflow is crucial for the systematic evaluation and comparison of different succinate esters.

Experimental Workflow for Succinate Ester Permeability Screening start Start: Synthesize or Procure Succinate Esters physchem Physicochemical Characterization (Solubility, LogP) start->physchem caco2_assay Caco-2 Permeability Assay (Determine Papp) physchem->caco2_assay uptake_hydrolysis Cellular Uptake and Hydrolysis Assay caco2_assay->uptake_hydrolysis functional_assay Functional Assay (e.g., Seahorse Respiration Assay) uptake_hydrolysis->functional_assay data_analysis Comparative Data Analysis functional_assay->data_analysis conclusion Conclusion: Rank Esters by Permeability and Efficacy data_analysis->conclusion

References

Validating Mono-Methyl Succinate as a Tool for Studying Succinate Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinate (B1194679), a key intermediate in the Krebs cycle, has emerged as a critical signaling molecule in a variety of physiological and pathological processes. Its dual role, acting both intracellularly to regulate metabolic pathways and extracellularly through its cognate receptor SUCNR1 (GPR91), has made it a focal point of research in fields ranging from immunology and oncology to metabolic diseases. To dissect the complex signaling networks governed by succinate, researchers rely on tools that can effectively mimic its effects. Mono-methyl succinate (MMS), a cell-permeable ester of succinate, is one such tool. This guide provides a comprehensive comparison of MMS with other commonly used succinate analogs, offering experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Overview of Succinate Signaling Pathways

Succinate exerts its signaling functions through two primary pathways:

  • Intracellular Signaling: Elevated intracellular succinate levels, often occurring under hypoxic or inflammatory conditions, can inhibit prolyl hydroxylase domain enzymes (PHDs). This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen, including angiogenesis and metabolic reprogramming.

  • Extracellular Signaling: Succinate can be transported out of the cell and act as a ligand for the G-protein coupled receptor SUCNR1. Activation of SUCNR1 can trigger various downstream signaling cascades, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, leading to diverse cellular responses such as inflammation, blood pressure regulation, and insulin (B600854) secretion.

Comparative Analysis of Succinate Analogs

The choice of tool to study succinate signaling is critical and depends on the specific pathway of interest. As succinate itself has poor cell permeability, esterified analogs are commonly used to facilitate its entry into cells. Here, we compare this compound with other popular alternatives.

CompoundStructureCell PermeabilityPrimary UseReported EC50 on SUCNR1Potential Off-Target Effects
This compound (MMS) CH₃OOC(CH₂)₂COOHGoodIntracellular and extracellular signaling studiesNot explicitly reported, but expected to be similar to succinate following hydrolysisPotential for methanol (B129727) toxicity at high concentrations.
Diethyl Succinate (DES) CH₃CH₂OOC(CH₂)₂COOCH₂CH₃GoodPrimarily for intracellular signaling studiesNot a direct agonist; requires intracellular hydrolysis to succinateMay alter mitochondrial dynamics and cellular ROS levels independently of SUCNR1 activation.[1][2][3]
Diacetoxymethyl Succinate (NV118) (CH₃COO)₂CH-OOC(CH₂)₂COO-CH(OOCCH₃)₂GoodProdrug for intracellular succinate delivery, particularly in mitochondrial dysfunction modelsNot a direct agonist; requires intracellular hydrolysis to succinateFormaldehyde is a byproduct of hydrolysis, which can be toxic.
Succinic Acid HOOC(CH₂)₂COOHPoorPrimarily for extracellular SUCNR1 activation studies~29-56 µMLimited by poor cell permeability for intracellular studies.
cis-Epoxysuccinic acid (cESA) C₄H₄O₅GoodPotent synthetic agonist for SUCNR1~2.7 µM[4][5][6]Not a metabolic precursor to succinate, specifically targets the receptor.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for key experiments used to validate the effects of this compound and its alternatives.

Protocol 1: SUCNR1 Activation Assay (Calcium Mobilization)

This protocol measures the activation of SUCNR1 by monitoring changes in intracellular calcium levels.

Materials:

  • Cells expressing SUCNR1 (e.g., HEK293-SUCNR1 stable cell line)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound, succinate, or other agonists

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed SUCNR1-expressing cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS.

  • Assay: Place the plate in a fluorescence plate reader.

  • Set the reader to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

  • Establish a baseline fluorescence reading for 30 seconds.

  • Inject 20 µL of the agonist (e.g., this compound) at the desired concentration and continue recording for at least 2 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium upon receptor activation. Calculate the peak fluorescence response for each concentration of the agonist.

Protocol 2: HIF-1α Stabilization Assay (Western Blot)

This protocol assesses the ability of cell-permeable succinate analogs to induce the stabilization of HIF-1α.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • This compound or other cell-permeable analogs

  • Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α (e.g., NB100-105, Novus Biologicals)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or other analogs for 4-6 hours. Include a vehicle control and a positive control (e.g., 100 µM CoCl₂).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: The intensity of the HIF-1α band indicates its level of stabilization. Normalize to a loading control like β-actin.

Protocol 3: Measurement of Intracellular Succinate (LC-MS/MS)

This protocol provides a method for quantifying the increase in intracellular succinate levels following treatment with cell-permeable esters.

Materials:

  • Cells treated with this compound or other analogs

  • Ice-cold 80% methanol

  • ¹³C₄-labeled succinic acid as an internal standard

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold saline.

  • Add ice-cold 80% methanol containing the ¹³C₄-succinate internal standard to the cells.

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate succinate using a suitable column (e.g., C18) and detect the mass transitions for both endogenous succinate and the ¹³C₄-labeled internal standard.

  • Quantification: Quantify the amount of intracellular succinate by comparing the peak area of endogenous succinate to that of the internal standard.

Visualizing Succinate Signaling and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the succinate signaling pathways and a typical experimental workflow for validating a succinate analog.

Succinate_Signaling_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Succinate_Ext Succinate SUCNR1 SUCNR1 (GPR91) Succinate_Ext->SUCNR1 Binds MMS Mono-methyl Succinate Esterase Esterases MMS->Esterase Enters cell Succinate_Int Succinate Esterase->Succinate_Int Hydrolysis PHD PHD Succinate_Int->PHD Inhibition Mitochondrion Mitochondrion (TCA Cycle) Mitochondrion->Succinate_Int Production HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Proteasome Proteasomal Degradation HIF1a_OH->Proteasome HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Stabilization Nucleus Nucleus HIF1a_stable->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression GPCR_Signaling G-protein Signaling (e.g., Ca²⁺ mobilization) SUCNR1->GPCR_Signaling

Caption: Succinate signaling pathways.

Experimental_Workflow Start Select Succinate Analog (e.g., this compound) Cell_Culture Treat Cells Start->Cell_Culture Intracellular_Assay Intracellular Pathway Validation Cell_Culture->Intracellular_Assay Extracellular_Assay Extracellular Pathway Validation Cell_Culture->Extracellular_Assay Measure_Succinate Measure Intracellular Succinate (LC-MS/MS) Intracellular_Assay->Measure_Succinate Measure_HIF1a Measure HIF-1α Stabilization (Western Blot) Intracellular_Assay->Measure_HIF1a Measure_SUCNR1 Measure SUCNR1 Activation (Calcium Assay) Extracellular_Assay->Measure_SUCNR1 Data_Analysis Data Analysis and Comparison Measure_Succinate->Data_Analysis Measure_HIF1a->Data_Analysis Measure_SUCNR1->Data_Analysis Conclusion Validate Tool Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for validation.

Conclusion

This compound serves as a valuable and versatile tool for investigating both intracellular and extracellular succinate signaling pathways. Its ability to efficiently deliver succinate into cells allows for the study of downstream effects such as HIF-1α stabilization. Furthermore, upon hydrolysis to succinate, it can also be used to study the activation of the SUCNR1 receptor. When selecting a succinate analog, researchers should carefully consider the specific research question, the potential for off-target effects, and the metabolic fate of the compound. The comparative data and detailed protocols provided in this guide are intended to facilitate informed decision-making and promote robust and reproducible research in the expanding field of succinate signaling.

References

A Head-to-Head Comparison: Mono-methyl Succinate vs. Glucose-Stimulated Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mono-methyl succinate (B1194679) and glucose as insulin (B600854) secretagogues, focusing on their performance backed by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their distinct mechanisms of action.

Quantitative Comparison of Insulin Secretion

The following table summarizes the key quantitative differences in insulin secretion stimulated by mono-methyl succinate (MMSucc) and glucose. The data is compiled from studies on perifused rat islets.

ParameterThis compound (20 mM)Glucose (20 mM)Key Findings
First-Phase Insulin Release Comparable to glucose-induced release.[1][2]Induces a robust first-phase release.Both agents effectively trigger the initial, rapid phase of insulin secretion.
Second-Phase Insulin Release Approximately 20% of the glucose-induced response.[1][2]Elicits a sustained and substantial second-phase release.Glucose is significantly more effective at maintaining the prolonged, second phase of insulin secretion.
Calcium Dependence Secretion is virtually abolished by the calcium channel antagonist nitrendipine (B1678957) (0.5 µM).[1][2]Secretion is virtually abolished by the calcium channel antagonist nitrendipine (0.5 µM).[1][2]The insulinotropic effects of both compounds are critically dependent on extracellular calcium influx.
Effect on Phosphoinositide Hydrolysis Causes dramatic and sustained increases in [3H]inositol efflux rates, largely resistant to nitrendipine.[1][2]Induces phosphoinositide hydrolysis, which is significantly reduced by nitrendipine.[1][2]MMSucc appears to activate phosphoinositide hydrolysis through a mechanism that is less dependent on calcium influx compared to glucose.
Potentiation of Other Secretagogues At 2.75-10 mM, supports the insulinotropic effects of tolbutamide (B1681337) and cholecystokinin.[1][2]Primes islets to respond to other secretagogues.Both agents can prime pancreatic β-cells to respond to other insulin-releasing stimuli.
Desensitization A 2-hour exposure to 20 mM MMSucc desensitizes the islet to a subsequent exposure to 10 mM glucose in terms of both phosphoinositide hydrolysis and insulin secretion.[1][2]Prolonged exposure can lead to β-cell exhaustion.Pre-exposure to MMSucc can impair subsequent glucose-stimulated insulin secretion.
Fold Stimulation of Insulin Secretion 5.2 ± 1.0-fold stimulation.[3]16.8 ± 2.5-fold stimulation.[3]Glucose is a more potent stimulator of overall insulin secretion.

Signaling Pathways and Mechanisms of Action

The signaling pathways for glucose- and this compound-stimulated insulin secretion, while both converging on the exocytosis of insulin granules, are initiated by different metabolic and signaling events.

Glucose-Stimulated Insulin Secretion (GSIS)

Glucose metabolism is central to its insulinotropic effect. The process begins with the transport of glucose into the pancreatic β-cell, followed by glycolysis and mitochondrial respiration. This leads to an increase in the ATP/ADP ratio, which is a key signaling event.[4][5]

GSIS_Pathway cluster_cell Pancreatic β-cell Glucose_ext Extracellular Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA TCA Cycle Mitochondrion->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos ATP_ADP ↑ ATP/ADP Ratio OxPhos->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Influx Insulin_granules Insulin Granules Ca_influx->Insulin_granules Exocytosis Exocytosis Insulin_granules->Exocytosis Fusion & Release

Caption: Glucose-Stimulated Insulin Secretion Pathway.

This compound-Stimulated Insulin Secretion

This compound, being a cell-permeable ester of the Krebs cycle intermediate succinate, bypasses the initial steps of glycolysis.[6] It directly enters mitochondrial metabolism, leading to the generation of signaling molecules that trigger insulin release.[7] Its mechanism also involves the activation of phosphoinositide hydrolysis and protein kinase C (PKC).[7]

MMSucc_Pathway cluster_cell Pancreatic β-cell MMSucc_ext Extracellular MMSucc MMSucc_int Intracellular MMSucc MMSucc_ext->MMSucc_int Diffusion Mitochondrion Mitochondrion MMSucc_int->Mitochondrion TCA TCA Cycle Metabolism Mitochondrion->TCA Signaling_Molecules Mitochondrial Signaling Molecules TCA->Signaling_Molecules PLC Phospholipase C Signaling_Molecules->PLC Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Signaling_Molecules->Ca_channel PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3_DAG IP₃ & DAG PIP2->IP3_DAG PKC Protein Kinase C (Activation) IP3_DAG->PKC Ca_release ↑ [Ca²⁺]i (from ER) IP3_DAG->Ca_release Exocytosis Exocytosis PKC->Exocytosis Insulin_granules Insulin Granules Ca_release->Insulin_granules Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Influx Ca_influx->Insulin_granules Insulin_granules->Exocytosis Fusion & Release

Caption: this compound Insulin Secretion Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of insulin secretion. Below are generalized protocols for in vitro and ex vivo studies.

In Vitro Insulin Secretion Assay from Pancreatic β-Cell Lines (e.g., INS-1, MIN6)

This protocol describes the measurement of insulin secretion from a clonal pancreatic β-cell line.

1. Cell Culture:

  • Culture pancreatic β-cells (e.g., INS-1, MIN6) in appropriate growth medium until they reach 80-90% confluency.

  • Seed the cells into 12- or 24-well plates at a predetermined density and allow them to attach and grow for 24-48 hours.

2. Pre-incubation:

  • Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.

3. Stimulation:

  • Remove the pre-incubation buffer and replace it with fresh KRB buffer containing the experimental conditions:

    • Basal (low glucose, e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM or 20 mM)

    • This compound (e.g., 10 mM or 20 mM)

    • Other test compounds or controls.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

4. Sample Collection and Analysis:

  • Collect the supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Store the supernatant at -20°C or below until insulin measurement.

  • Quantify the insulin concentration in the supernatant using methods such as ELISA, radioimmunoassay (RIA), or HTRF assays.[8]

  • Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.

InVitro_Workflow A 1. Seed β-cells in multi-well plates B 2. Pre-incubate in low-glucose KRB buffer (1-2h) A->B C 3. Stimulate with test compounds (e.g., Glucose, MMSucc) B->C D 4. Collect supernatant C->D E 5. Measure insulin concentration (ELISA/RIA) D->E F 6. Normalize to total protein/DNA E->F

Caption: In Vitro Insulin Secretion Assay Workflow.

Ex Vivo Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol outlines the measurement of insulin secretion from isolated rodent or human pancreatic islets.

1. Islet Isolation:

  • Isolate pancreatic islets from rodents (e.g., rats, mice) using collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Hand-pick the isolated islets under a stereomicroscope to ensure purity.

2. Static Incubation Assay:

  • Place batches of size-matched islets (e.g., 5-10 islets per tube) in a low-glucose KRB buffer.

  • Pre-incubate the islets for 1 hour at 37°C.

  • Replace the buffer with fresh KRB containing the experimental conditions (low glucose, high glucose, this compound, etc.).

  • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Collect the supernatant for insulin measurement as described in the in vitro protocol.

3. Islet Perifusion (for dynamic secretion):

  • Place isolated islets into perifusion chambers.

  • Perifuse the islets with a continuous flow of KRB buffer at a constant rate.

  • Initially, perifuse with low-glucose buffer to establish a basal secretion rate.

  • Switch the perifusion medium to one containing the stimulating agent (glucose or this compound) and collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

  • At the end of the stimulation period, switch back to the low-glucose buffer.

  • Measure the insulin concentration in each collected fraction to determine the dynamic profile of insulin release (first and second phases).

ExVivo_Workflow cluster_static Static Incubation cluster_perifusion Dynamic Perifusion A 1. Place islets in low-glucose KRB B 2. Pre-incubate (1h) A->B C 3. Stimulate with test compounds B->C D 4. Collect supernatant for insulin assay C->D E 1. Load islets into perifusion chambers F 2. Perifuse with low-glucose buffer (baseline) E->F G 3. Switch to stimulating buffer F->G H 4. Collect fractions at intervals G->H I 5. Measure insulin in each fraction H->I

Caption: Ex Vivo Insulin Secretion Assay Workflows.

Conclusion

This compound and glucose are both effective in stimulating insulin secretion, but they operate through distinct mechanisms and produce different secretory profiles. Glucose elicits a robust, biphasic insulin release that is tightly coupled to its metabolism and the subsequent rise in the ATP/ADP ratio. In contrast, this compound, by directly entering mitochondrial metabolism, induces a strong first-phase release but a significantly attenuated second phase. Its action is also characterized by a pronounced and calcium-independent activation of phosphoinositide hydrolysis. These differences make them valuable tools for dissecting the intricate signaling pathways governing insulin secretion and for the development of novel therapeutic strategies for metabolic disorders.

References

The Metabolic Journey: A Comparative Guide to Mono-methyl Succinate and other Krebs Cycle Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Krebs cycle, a cornerstone of cellular metabolism, is not only a central hub for energy production but also a critical source of precursors for biosynthesis. The manipulation of this cycle through the introduction of exogenous intermediates holds significant therapeutic potential. Among these, mono-methyl succinate (B1194679) (MMS), a cell-permeable derivative of succinate, has garnered interest for its distinct metabolic advantages. This guide provides a comprehensive comparison of the metabolic fate of mono-methyl succinate against other key Krebs cycle intermediates—succinate, fumarate, malate (B86768), and alpha-ketoglutarate—supported by experimental data and detailed methodologies.

Cellular Uptake and Intracellular Conversion: The Gateway to Metabolism

A primary determinant of the metabolic impact of an exogenous substrate is its ability to traverse the cell membrane. Due to its esterification, this compound exhibits enhanced cell permeability compared to its dicarboxylic acid counterparts.

Once inside the cell, this compound is rapidly hydrolyzed by intracellular esterases to yield succinate and methanol. This intracellular release of succinate allows it to directly enter the mitochondrial Krebs cycle, bypassing the often rate-limiting transport of dicarboxylates across the plasma membrane.[1]

In contrast, the uptake of Krebs cycle dicarboxylates like succinate, fumarate, and malate is reliant on specific dicarboxylate and monocarboxylate transporters, the expression and activity of which can vary significantly between cell types.[2] For instance, while hepatocytes can take up malate, pancreatic islets exhibit limited uptake of unesterified succinate.[3] Alpha-ketoglutarate uptake can occur via unmediated diffusion in some cells, suggesting a different mode of entry.[4]

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MMS_ext This compound MMS_int This compound MMS_ext->MMS_int Enhanced Permeability Succinate_ext Succinate Krebs_Cycle Krebs Cycle (Mitochondrion) Succinate_ext->Krebs_Cycle Transporter-mediated Fumarate_ext Fumarate Fumarate_ext->Krebs_Cycle Transporter-mediated Malate_ext Malate Malate_ext->Krebs_Cycle Transporter-mediated aKG_ext α-Ketoglutarate aKG_ext->Krebs_Cycle Diffusion/Transport Esterase Esterases MMS_int->Esterase Succinate_int Succinate Esterase->Succinate_int Hydrolysis Methanol Methanol Esterase->Methanol Succinate_int->Krebs_Cycle

Caption: Cellular uptake and conversion of this compound.

Comparative Metabolic Effects

The differential uptake mechanisms translate to distinct metabolic consequences. This section compares the impact of this compound and other Krebs cycle intermediates on key metabolic pathways.

Gluconeogenesis in Hepatocytes

In rat hepatocytes, this compound is a potent substrate for gluconeogenesis, with rates approaching those observed with L-lactate. This is in stark contrast to succinate, from which little glucose is formed, highlighting the importance of efficient cellular uptake for this metabolic pathway.[1]

Substrate (Concentration)Rate of Gluconeogenesis (nmol/min per mg protein)Reference
This compound (5 mM)~1.5[1]
Dimethyl Succinate (5 mM)~1.5[1]
L-Lactate (10 mM)~1.8[1]
SuccinateLow/Negligible[1]
Monoethyl FumarateFair[1]
1-Methyl MalateGood (at high concentrations)[1]

Note: The data presented is synthesized from the referenced literature and may have been derived under varying experimental conditions. Direct comparison should be made with caution.

Insulin (B600854) Secretion in Pancreatic Islets

Methyl esters of succinate are potent insulin secretagogues in pancreatic islets, a characteristic not shared by unesterified succinate.[3][5] This is attributed to the fact that radiolabeled dimethyl succinate is metabolized to CO2 by pancreatic islets, whereas labeled succinic acid is not, indicating poor uptake of the latter.[3]

CompoundEffect on Insulin SecretionReference
This compoundPotent stimulator[5][6]
Dimethyl SuccinatePotent stimulator[3]
Succinic AcidNo significant effect[3][5]

A study on perifused rat islets demonstrated that 20 mM this compound induced a biphasic insulin release, with the first phase being comparable to that of 20 mM glucose, although the second phase was only 20% of the glucose-induced response.[6]

dot

MMS This compound Cell_Membrane Cell Membrane MMS->Cell_Membrane Crosses easily MMS_inside Intracellular MMS Cell_Membrane->MMS_inside Esterases Esterases MMS_inside->Esterases Succinate Succinate Esterases->Succinate Mitochondrion Mitochondrion Succinate->Mitochondrion Krebs_Cycle Krebs Cycle Mitochondrion->Krebs_Cycle Enters ATP ATP Krebs_Cycle->ATP Generates Insulin_Secretion Insulin Secretion ATP->Insulin_Secretion Triggers

Caption: MMS-stimulated insulin secretion pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the metabolic fate of Krebs cycle intermediates.

Isolation of Primary Hepatocytes (Two-Step Collagenase Perfusion)

This method is considered the gold standard for obtaining high-viability hepatocytes for metabolic studies.

Materials:

  • Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

  • Collagenase solution (e.g., Collagenase Type IV in Williams' E medium)

  • Wash medium (e.g., Williams' E medium with 10% fetal bovine serum)

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Anesthetize the animal (e.g., rat) according to approved protocols.

  • Perform a laparotomy to expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and begin perfusion with pre-warmed, oxygenated perfusion buffer at a flow rate of approximately 30-50 mL/min to wash out the blood.

  • Once the liver is blanched, switch to the collagenase solution and perfuse for 10-15 minutes, or until the liver becomes soft and digested.

  • Excise the liver and transfer it to a sterile dish containing wash medium.

  • Gently mince the liver to release the hepatocytes.

  • Filter the cell suspension through a sterile gauze or a 70-100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 2-3 minutes to pellet the hepatocytes.

  • Discard the supernatant and gently resuspend the pellet in fresh wash medium. Repeat the wash step 2-3 times.

  • Assess cell viability using a trypan blue exclusion assay. A viability of >85-90% is desirable for metabolic studies.

dot

start Anesthetize Animal cannulate Cannulate Portal Vein start->cannulate perfuse_buffer Perfuse with Ca²⁺-free Buffer cannulate->perfuse_buffer perfuse_collagenase Perfuse with Collagenase Solution perfuse_buffer->perfuse_collagenase excise Excise Liver perfuse_collagenase->excise mince Mince Liver & Release Cells excise->mince filter Filter Cell Suspension mince->filter centrifuge Centrifuge & Wash Hepatocytes filter->centrifuge assess Assess Viability centrifuge->assess end Hepatocytes Ready for Experiment assess->end

Caption: Workflow for hepatocyte isolation.

Cellular Uptake Assay using Radiolabeled Substrates

This protocol allows for the quantification of the uptake of Krebs cycle intermediates into cultured cells.

Materials:

  • Radiolabeled substrate (e.g., [¹⁴C]-Succinic acid, [³H]-Malic acid)

  • Cultured cells (e.g., primary hepatocytes, pancreatic islets) in multi-well plates

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Stop solution (ice-cold phosphate-buffered saline)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture cells to confluence in multi-well plates.

  • On the day of the experiment, wash the cells twice with pre-warmed uptake buffer.

  • Initiate the uptake by adding the uptake buffer containing the radiolabeled substrate at the desired concentration.

  • Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • To terminate the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold stop solution.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).

Quantification of Krebs Cycle Intermediates by LC-MS/MS

This method provides sensitive and specific quantification of intracellular Krebs cycle intermediates.

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Internal standards (stable isotope-labeled versions of the analytes)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Rapidly quench the metabolism of the cell or tissue sample, for example, by snap-freezing in liquid nitrogen.

  • Extract the metabolites by adding the ice-cold extraction solvent and homogenizing the sample.

  • Add internal standards to the extraction mixture.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Separation of the intermediates is typically achieved using a suitable chromatography column (e.g., a C18 or HILIC column).

  • Quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode, based on the peak area ratios of the analyte to its corresponding internal standard.

Conclusion

This compound presents a unique metabolic profile compared to other Krebs cycle intermediates, primarily due to its enhanced cellular permeability. This property allows it to efficiently deliver succinate into the intracellular environment, thereby augmenting Krebs cycle flux and influencing downstream metabolic pathways such as gluconeogenesis and insulin secretion. For researchers and drug development professionals, understanding these differences is crucial for the rational design of therapeutic strategies that target cellular metabolism. The experimental protocols provided herein offer a foundation for further investigation into the nuanced roles of these critical metabolic players.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pro-apoptotic effects of mono-methyl succinate (B1194679) and its related esters, dimethyl succinate and diethyl succinate. Due to a lack of direct comparative studies, this analysis synthesizes available data on the individual compounds to offer a preliminary assessment of their potential as inducers of programmed cell death.

Executive Summary

The pro-apoptotic potential of succinate and its derivatives is an emerging area of interest in cancer research. High intracellular concentrations of succinate have been demonstrated to induce apoptosis, primarily through mechanisms involving oxidative stress and the activation of the intrinsic apoptotic pathway. It is hypothesized that succinate esters, by virtue of their increased cell permeability, may serve as effective pro-drugs to elevate intracellular succinate levels and trigger apoptosis in cancer cells.

This guide examines the available evidence for mono-methyl succinate, dimethyl succinate, and diethyl succinate. While data for dimethyl succinate suggests a concentration-dependent induction of apoptosis, evidence for this compound is currently lacking in the context of cancer cell apoptosis. Conversely, studies on diethyl succinate suggest a protective, rather than a pro-apoptotic, role in certain cell types. Further direct comparative studies are necessary to fully elucidate the structure-activity relationship of these esters in inducing apoptosis.

Comparative Data on Pro-Apoptotic Effects

The following table summarizes the available, though limited, quantitative data on the pro-apoptotic effects of the succinate esters. It is important to note the absence of direct comparative studies necessitates a cautious interpretation of these findings.

CompoundCell LineConcentrationObserved Effect on ApoptosisCitation
This compound --No direct data available on apoptosis induction in cancer cells.
Dimethyl Succinate C2C12 myoblasts< 16 mMNo significant increase in apoptosis.[1]
C2C12 myoblasts16 mMSignificant increase in apoptosis.[1]
Diethyl Succinate Primary microglia5 mMReduced mitochondrial fission and cellular ROS, suggesting a protective effect.[2][3]

Signaling Pathways

The pro-apoptotic effects of elevated intracellular succinate are thought to be primarily mediated through the intrinsic (mitochondrial) apoptotic pathway. The following diagram illustrates the hypothesized mechanism.

Succinate_Induced_Apoptosis Hypothesized Signaling Pathway of Succinate-Induced Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular Succinate_Esters Succinate Esters (MMS, DMS, DES) Intracellular_Succinate Increased Intracellular Succinate Succinate_Esters->Intracellular_Succinate Hydrolysis ROS Increased ROS (Oxidative Stress) Intracellular_Succinate->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bax_Bak_Activation Bax/Bak Activation Mitochondrial_Dysfunction->Bax_Bak_Activation Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Hypothesized pathway of succinate ester-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-apoptotic effects of succinate esters.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of the compounds and for calculating the IC50 (half-maximal inhibitory concentration) values.

Cell_Viability_Workflow General Workflow for Cell Viability Assays Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add varying concentrations of succinate esters Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate for 24-72h Add_Compound->Incubate_Treatment Add_Reagent 5. Add MTT/MTS/WST-1 reagent Incubate_Treatment->Add_Reagent Incubate_Reagent 6. Incubate for 1-4h Add_Reagent->Incubate_Reagent Measure_Absorbance 7. Measure absorbance Incubate_Reagent->Measure_Absorbance Calculate_Viability 8. Calculate % cell viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using MTT, MTS, or WST-1 assays.

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the succinate esters and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the succinate esters at their predetermined IC50 concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

  • Cell Lysis: Treat cells with the succinate esters, then lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.

  • Incubation: Incubate at room temperature to allow for cleavage of the substrate by active caspases.

  • Signal Detection: Measure the luminescence or fluorescence, which is proportional to the amount of active caspase-3/7.

Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Workflow for Western Blot Analysis of Apoptotic Proteins Cell_Treatment 1. Treat cells with succinate esters Protein_Extraction 2. Extract total protein Cell_Treatment->Protein_Extraction Protein_Quantification 3. Quantify protein concentration Protein_Extraction->Protein_Quantification SDS_PAGE 4. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block the membrane Transfer->Blocking Primary_Antibody 7. Incubate with primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) Blocking->Primary_Antibody Secondary_Antibody 8. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 9. Detect signal with ECL Secondary_Antibody->Detection Analysis 10. Analyze protein expression levels Detection->Analysis

Caption: Key steps in performing Western blot analysis for apoptosis markers.

Conclusion and Future Directions

The available evidence provides a fragmented picture of the pro-apoptotic effects of this compound and its related esters. While high concentrations of dimethyl succinate show some promise, and high levels of succinate itself are known to be pro-apoptotic, the role of this compound in cancer cell apoptosis remains to be elucidated. Furthermore, the observed protective effects of diethyl succinate in certain contexts highlight the complexity of predicting the biological activity of these esters based solely on their relationship to succinate.

To provide a definitive comparison, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of mono-methyl, dimethyl, and diethyl succinate across a panel of cancer cell lines.

  • Dose-Response and Time-Course Analyses: Establishing detailed dose-response curves and time-course studies for each compound to determine their optimal pro-apoptotic concentrations and treatment durations.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which these esters induce (or inhibit) apoptosis, including their effects on intracellular succinate levels, ROS production, mitochondrial membrane potential, and the expression and activation of key apoptotic proteins.

Such studies will be instrumental in determining the therapeutic potential of these succinate esters as novel anti-cancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Mono-Methyl Succinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Mono-Methyl Succinate (B1194679), aligning with general best practices for chemical waste management. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Mono-Methyl Succinate. This compound is known to be an irritant.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or glasses.[2][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[2][3][4]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][5]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueSource
Physical State Solid, Off-white crystals[4][6]
Molecular Formula C5H8O4[4]
Molecular Weight 132.12 g/mol [4]
Melting Point 55 - 59 °C / 131 - 138.2 °F[4]
Boiling Point 151 °C / 303.8 °F @ 20 mmHg[4]
NFPA 704 Health Rating 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[2]
NFPA 704 Flammability Rating 0 (Will not burn under typical fire conditions)[2]
NFPA 704 Instability Rating 0 (Normally stable, even under fire exposure conditions)[2]

Step-by-Step Disposal Procedures

The disposal of this compound, like most laboratory chemicals, is regulated and should not be discarded in regular trash or poured down the drain.[3] Treat all waste containing this chemical as hazardous waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, whether unused, contaminated, or residual, as hazardous chemical waste.[3]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3][7] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid for waste collection.[3][7][8] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste."[3][7]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3][8]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory.[3][4][7]

  • Ensure the container is kept closed at all times, except when adding waste.[3][9]

  • Secondary containment is recommended to mitigate the impact of potential leaks.[3][9]

4. Arranging for Final Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[3][5][7]

  • Provide the EHS department or contractor with all necessary information about the waste.[7]

  • Do not attempt to transport hazardous waste outside of your laboratory; this should be handled by trained personnel.[3]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is required to ensure safety and minimize environmental contamination.

For Small Spills (<50 mL or equivalent solid):

  • Ensure adequate ventilation and wear appropriate PPE.[2][5]

  • Remove all sources of ignition.[2]

  • Contain the spill. For liquids, absorb onto an inert, non-combustible material like vermiculite, perlite, cat litter, or sand.[3][5] For solids, carefully sweep onto paper.[5]

  • Collect the absorbed or swept material using non-sparking tools and place it in the designated, labeled hazardous waste container.[2][3]

  • Clean the spill area thoroughly.

For Large Spills:

  • Evacuate personnel to a safe area, keeping people away and upwind of the spill.[2][3]

  • Immediately contact your institution's EHS department or emergency response team.[3]

  • Prevent the chemical from entering drains.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containerization & Storage cluster_dispose Final Disposal A Start: Handling This compound B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Generate Waste: Unused, Contaminated, or Residual Chemical C->D E Is this a spill? D->E F Follow Spill Management Protocol E->F Yes G Treat as Hazardous Waste E->G No F->G H Select Chemically Compatible Container G->H I Label Container: 'Hazardous Waste: This compound' H->I J Store Sealed Container in Designated Area I->J K Contact EHS or Licensed Waste Contractor for Pickup J->K L End: Proper Disposal by Trained Personnel K->L

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] This document serves as a guideline and should be supplemented by your institution's specific safety protocols.

References

Safeguarding Your Research: A Guide to Handling Mono-Methyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mono-Methyl Succinate (B1194679), offering procedural, step-by-step guidance to directly address your operational questions. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Mono-Methyl Succinate, a solid, off-white crystalline substance, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The primary hazards include potential eye, skin, and respiratory irritation.[2] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or GlassesANSI Z87.1-ratedProtects against dust particles and potential splashes.
Hand Protection Nitrile GlovesMinimum 5-mil thicknessProvides splash protection. For prolonged contact, consult glove manufacturer's chemical resistance data. Nitrile is generally recommended for esters, but breakthrough times can vary.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated areaIf dust generation is likely or ventilation is inadequate, a NIOSH-approved N95 respirator is recommended.

Handling Precautions:

  • Avoid generating dust.[1]

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Emergency First Aid Procedures

In the event of an exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Spill Management and Cleanup Protocol

In the event of a this compound spill, a prompt and systematic response is necessary to contain the material and decontaminate the area effectively.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, and a lab coat. If there is significant dust, a respirator may be necessary.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to dike the spill.

  • Collect the Spilled Material: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Wipe down the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Below is a workflow diagram illustrating the logical steps for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain the Spill (Sweep solid or use absorbent for liquid) ppe->contain collect Collect Spilled Material and Contaminated Absorbent contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report Disposal_Decision_Tree Disposal Decision Tree for this compound Waste start Generate Mono-Methyl Succinate Waste is_hazardous Is the waste hazardous? start->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste (Consult local regulations) is_hazardous->non_hazardous_waste No segregate Segregate Waste hazardous_waste->segregate dispose_non_haz Dispose according to Institutional and Local Guidelines non_hazardous_waste->dispose_non_haz containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in a Designated Accumulation Area containerize->store dispose Dispose via Licensed Hazardous Waste Vendor store->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.